molecular formula C18H22N2O B1295947 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol CAS No. 94262-62-1

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No.: B1295947
CAS No.: 94262-62-1
M. Wt: 282.4 g/mol
InChI Key: WGKAEQNBTHBDPF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10,18,21H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKAEQNBTHBDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289629
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94262-62-1
Record name NSC62457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a substituted phenylpiperazine derivative with potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on analogous compounds, and an exploration of its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the CAS Number 94262-62-1, is a complex organic molecule. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-olN/A
CAS Number 94262-62-1[1][2][3][4]
Molecular Formula C₁₈H₂₂N₂O[1][2][3][4]
Molecular Weight 282.38 g/mol [1][2][3][4]
Boiling Point 449.1±40.0 °C (Predicted)N/A
Density 1.132±0.06 g/cm³ (Predicted)N/A
pKa 14.63±0.20 (Predicted)N/A
LogP 2.54 (Predicted)N/A

Note: Some physical properties are predicted values from chemical software and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow diagram.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction 2-bromo-1-phenylethan-1-one 2-bromo-1-phenylethan-1-one product_1 1-phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-one 2-bromo-1-phenylethan-1-one->product_1 Reaction with N-phenylpiperazine N-phenylpiperazine N-phenylpiperazine->product_1 final_product This compound product_1->final_product Reduction of ketone reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product G cluster_receptors Potential Molecular Targets Phenylpiperazine_Core Phenylpiperazine Scaffold 5HT_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Phenylpiperazine_Core->5HT_Receptors Modulates Dopamine_Receptors Dopamine Receptors (e.g., D2, D3) Phenylpiperazine_Core->Dopamine_Receptors Modulates Adrenergic_Receptors Adrenergic Receptors (e.g., α1) Phenylpiperazine_Core->Adrenergic_Receptors Modulates

References

Synthesis and Characterization of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the organic compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a putative synthetic pathway based on established chemical principles, alongside a comprehensive framework for its characterization. The proposed synthesis involves the nucleophilic addition of N-phenylpiperazine to styrene oxide. This guide provides detailed, albeit theoretical, experimental protocols and discusses the analytical techniques required to confirm the structure and purity of the target molecule. All quantitative data presented for analogous compounds are summarized for comparative purposes. This document serves as a foundational resource for researchers intending to synthesize and study this compound.

Introduction

This compound, with the chemical formula C₁₈H₂₂N₂O and a molecular weight of 282.38 g/mol , is a tertiary amine and a secondary alcohol.[1][2] Its structure suggests potential applications in medicinal chemistry, given the prevalence of the phenylpiperazine moiety in various pharmacologically active compounds. This guide details a feasible synthetic route and the necessary characterization steps to enable further research and development.

Proposed Synthesis Pathway

The most chemically sound and direct method for the synthesis of this compound is the ring-opening of styrene oxide with N-phenylpiperazine. This reaction is a classic example of nucleophilic attack by an amine on an epoxide.

Reaction Scheme:

G StyreneOxide Styrene Oxide Plus + Phenylpiperazine N-Phenylpiperazine Arrow -> Product This compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve the best results.

Materials:

  • Styrene oxide (C₈H₈O)[3]

  • N-Phenylpiperazine (C₁₀H₁₄N₂)[4]

  • Ethanol (or another suitable polar protic solvent)

  • Glacial acetic acid (catalyst, optional)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylpiperazine (1 equivalent) in ethanol.

  • Addition of Reactant: To this stirring solution, add styrene oxide (1 equivalent) dropwise at room temperature. A slight exothermic reaction may be observed.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the ring-opening of the epoxide.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Physical Properties

While specific experimental data for the target compound is not available, the table below presents data for a structurally similar compound, 1-phenyl-2-piperidinoethanol, for reference.

Property1-Phenyl-2-piperidinoethanolExpected for Target Compound
Molecular Formula C₁₃H₁₉NOC₁₈H₂₂N₂O
Molecular Weight 205.30 g/mol [5]282.38 g/mol [1][2]
Appearance -Likely a solid at room temperature
Melting Point -To be determined
Yield -To be determined
Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton of the ethanol backbone, the methylene protons adjacent to the nitrogen and the alcohol, and the protons of the piperazine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the piperazine ring.

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound Data (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)3355 (for (S)-1-Phenylethanol)[6]
C-H stretch (aromatic)3000-31003030 (for (S)-1-Phenylethanol)[6]
C-H stretch (aliphatic)2850-3000-
C-N stretch (amine)1000-1250-
C-O stretch (alcohol)1050-11501007 (for (S)-1-Phenylethanol)[6]

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (282.38 g/mol ).

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Dissolve N-Phenylpiperazine in Ethanol B Add Styrene Oxide A->B C Reflux Reaction Mixture B->C D Solvent Removal C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Column Chromatography or Recrystallization F->G H NMR, IR, MS Analysis G->H

References

In-depth Technical Guide: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific pharmacological data, including mechanism of action, receptor binding profiles, or signaling pathway information, for the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS RN: 94262-62-1). The following guide is therefore constructed based on the analysis of its structural components—the phenylethanolamine backbone and the phenylpiperazine moiety—and the known pharmacological activities of related compounds. This information is intended for research and informational purposes only and should not be interpreted as established data for the specific compound .

Introduction

This compound is a chemical entity with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.38 g/mol .[1][2] Structurally, it belongs to the class of amino alcohols and can be described as an ethanolamine derivative with a phenyl group at the first carbon and a 4-phenylpiperazino group at the second carbon of the ethanol chain. The absence of published biological data necessitates a theoretical approach to its potential mechanism of action, drawing parallels from structurally similar and well-characterized molecules.

Potential Pharmacological Profile

The pharmacological action of this compound is likely determined by the combined influence of its phenylethanolamine and phenylpiperazine components.

The Phenylethanolamine Core

The 1-phenyl-1-ethanol-2-amine scaffold is a common feature in many biologically active compounds.[3] This structural motif is present in various central nervous system (CNS) active agents and suggests potential interactions with aminergic systems.

The Phenylpiperazine Moiety

Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly dopaminergic and serotonergic receptors. Many compounds containing this moiety exhibit antipsychotic, anxiolytic, and antidepressant properties. For instance, certain N-arylpiperazines have been investigated for their cytotoxic activity against cancer cell lines.[4] Furthermore, some phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents targeting topoisomerase II.[5]

Postulated Mechanisms of Action

Based on the structural components, several hypothetical mechanisms of action can be proposed for this compound. These are speculative and require experimental validation.

Interaction with Monoamine Receptors

Given the phenylpiperazine group, the compound may exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors. The nature of this interaction (agonist, antagonist, or partial agonist) would determine its overall pharmacological effect.

A hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, is depicted below.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., D2, 5-HT) G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Ligand This compound Ligand->GPCR

Hypothetical GPCR signaling pathway for the compound.
Modulation of GABAergic Neurotransmission

The ethanol moiety in the compound's name is a key structural feature. Ethanol itself is a well-known modulator of the GABA-A receptor complex, potentiating the inhibitory effects of GABA.[6][7][8] Specifically, ethanol has been shown to competitively inhibit the binding of certain ligands to specific subunits of the GABA-A receptor.[6][9][10] While the presence of the larger phenylpiperazine structure would significantly alter the molecule's properties compared to simple ethanol, an interaction with the GABA-A receptor cannot be entirely ruled out without experimental data.

Proposed Experimental Protocols for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

  • Receptor Binding Assays: A comprehensive receptor screening panel should be employed to identify the binding affinities of the compound for a wide range of CNS receptors, including dopaminergic, serotonergic, adrenergic, and GABAergic receptors. A standard experimental workflow for such an assay is outlined below.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand B->D C Prepare Test Compound (this compound) C->D E Separate Bound and Free Ligand (e.g., Filtration) D->E F Measure Radioactivity of Bound Ligand E->F G Calculate Ki or IC50 values F->G

Workflow for a competitive receptor binding assay.
  • Functional Assays: Following the identification of binding targets, functional assays (e.g., cAMP assays for GPCRs, electrophysiology for ion channels) should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

In Vivo Studies
  • Animal Models of CNS Disorders: Depending on the in vitro profile, the compound could be tested in animal models of psychosis, anxiety, depression, or other relevant neurological disorders to assess its behavioral effects.

  • Microdialysis: In vivo microdialysis in specific brain regions of rodents could be used to measure changes in neurotransmitter levels following administration of the compound, providing further insight into its mechanism of action.

Quantitative Data Summary

As no experimental data for this compound is publicly available, a table of quantitative data cannot be provided. Should such data become available, it would be presented as follows:

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

Receptor TargetKi (nM)
Dopamine D₂TBD
Serotonin 5-HT₁ATBD
Serotonin 5-HT₂ATBD
GABA-ATBD
...TBD
TBD: To Be Determined

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of this compound

AssayFunctional ResponseEC₅₀/IC₅₀ (nM)
D₂ cAMP AssayTBDTBD
5-HT₂A Calcium FluxTBDTBD
GABA-A ElectrophysiologyTBDTBD
...TBDTBD
TBD: To Be Determined

Conclusion

While the precise mechanism of action of this compound remains unelucidated due to a lack of published research, its chemical structure suggests a potential for interaction with CNS targets, particularly monoaminergic and possibly GABAergic systems. The phenylethanolamine and phenylpiperazine moieties are well-established pharmacophores in neuropharmacology. Definitive characterization of this compound's biological activity awaits comprehensive in vitro and in vivo pharmacological studies. The experimental workflows and theoretical frameworks provided in this guide offer a roadmap for such future investigations.

References

In-depth Technical Guide on the Pharmacological Profile of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant lack of publicly available information regarding the pharmacological profile of the specific compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Despite extensive searches for its pharmacological activity, receptor binding affinities, in vitro and in vivo studies, and detailed experimental protocols, no direct data for this molecule could be identified.

The initial investigation aimed to collate and present a detailed technical guide for researchers, scientists, and drug development professionals. This was to include quantitative data, experimental methodologies, and visual representations of its signaling pathways and workflows. However, the foundational information necessary to construct such a guide is not present in the current scientific literature.

While searches were conducted for the broader class of phenylpiperazine derivatives, and these compounds are known to exhibit a wide range of pharmacological activities, including interactions with dopamine, serotonin, and GABA receptors, it would be inaccurate and misleading to extrapolate these general characteristics to the specific, unstudied compound "this compound."

Therefore, this document serves to report the absence of available data on the pharmacological profile of this compound. No tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways can be provided without resorting to speculation, which would be scientifically unsound and counterproductive for the intended audience of researchers and drug development professionals.

It is our recommendation that any party with a specific interest in the pharmacological properties of this compound would need to undertake foundational in vitro and in vivo studies to characterize its activity.

In Vitro Activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific experimental data on the in vitro activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. This guide, therefore, provides a comprehensive framework for its potential investigation, drawing upon established methodologies and findings for structurally related phenylpiperazine and phenylethanolamine compounds. The experimental protocols, data tables, and signaling pathways presented are illustrative and intended to guide future research.

Introduction

This compound is a synthetic organic molecule featuring a phenylethanolamine scaffold linked to a phenylpiperazine moiety. Compounds within this structural class are known to exhibit a wide range of pharmacological activities, frequently interacting with central nervous system (CNS) receptors. The phenylpiperazine group is a common pharmacophore in drugs targeting dopamine and serotonin receptors, while the phenylethanolamine structure is associated with adrenergic and other biogenic amine receptor interactions. This technical guide outlines a systematic approach to characterizing the in vitro pharmacological and biological profile of this compound.

Potential In Vitro Activities and Biological Targets

Based on the activities of analogous compounds, this compound could be investigated for a variety of in vitro effects. Phenylpiperazine derivatives have shown affinities for dopamine (D2-like), serotonin (5-HT1A, 5-HT2A), and GABA(A) receptors, suggesting potential applications as antipsychotics or anxiolytics.[1][2] Furthermore, related heterocyclic structures are explored for their anticancer, antifungal, and antibacterial properties.[3][4][5]

Potential areas of investigation include:

  • Neuropharmacological Activity: Receptor binding affinities and functional assays for dopamine, serotonin, and adrenergic receptor subtypes.

  • Anticancer Activity: Cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Efficacy against pathogenic fungi and bacteria.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data that would be obtained from the proposed in vitro assays.

Table 1: Receptor Binding Affinity Profile

Target ReceptorLigand Concentration (nM)Specific Binding (%)Kᵢ (nM)
Dopamine D₂(Placeholder)(Placeholder)(Placeholder)
Serotonin 5-HT₁ₐ(Placeholder)(Placeholder)(Placeholder)
Serotonin 5-HT₂ₐ(Placeholder)(Placeholder)(Placeholder)
Adrenergic α₁(Placeholder)(Placeholder)(Placeholder)
Adrenergic β₂(Placeholder)(Placeholder)(Placeholder)

Table 2: In Vitro Anticancer Cytotoxicity

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)(Placeholder)
A549 (Lung)(Placeholder)
HeLa (Cervical)(Placeholder)
COLO205 (Colon)(Placeholder)

Table 3: In Vitro Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans(Placeholder)
Aspergillus fumigatus(Placeholder)
Trichophyton mentagrophytes(Placeholder)

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to specific G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.

Objective: To determine the inhibitory constant (Kᵢ) of the test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human D₂ receptor).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compound: this compound.

  • Non-specific binding control (e.g., Haloperidol for D₂ receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound: this compound, dissolved in a suitable solvent like DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Secondary & Functional Assays cluster_2 Data Analysis A This compound B Primary Receptor Binding Assay (e.g., Dopamine D2, Serotonin 5-HT1A) A->B C Broad-Spectrum Cytotoxicity Assay (e.g., MTT on Cancer Panel) A->C D Functional Assay (e.g., cAMP accumulation) B->D If active E Mechanism of Action Studies (e.g., Apoptosis Assay) C->E If active F Determine Ki and IC50 Values D->F E->F

Caption: General workflow for the in vitro screening of the target compound.

Hypothetical Dopamine D₂ Receptor Signaling Pathway

compound This compound d2r Dopamine D2 Receptor compound->d2r Antagonist? gi Gi/o Protein d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A camp->pka response Cellular Response (e.g., altered gene expression) pka->response

Caption: A potential signaling pathway involving antagonism of the D₂ receptor.

References

The Biological Activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationships and Analgesic Potency

Research into 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives has revealed important structure-activity relationships (SAR) for their analgesic effects. A pivotal study by Shimokawa et al. (1979) demonstrated that the stereochemistry of these compounds is a critical determinant of their activity. The erythro isomers were found to be remarkably more active as analgesics than their corresponding threo isomers[1].

Within a series of synthesized compounds, certain derivatives of dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol were identified as the most potent analgesics[1]. Specifically, compounds designated as 16, 43, and 44 in the original study exhibited analgesic potency approximately two to three times that of codeine[1]. Further investigation into the optical isomers of these racemates revealed that the (-)-enantiomer of compound 16 and the (+)-enantiomer of compound 38 were more potent than their respective antipodes, highlighting the stereospecific nature of their biological target interaction[1].

Quantitative Analgesic Activity Data

While comprehensive quantitative data for a wide range of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol analogs is limited in the public domain, a study by Nakamura et al. provides specific analgesic potency data for a closely related and highly active analog, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride . The analgesic potency of this compound was determined in various animal models, and the results are summarized in the table below.

Experimental ModelAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to Codeine
Haffner's Tail-clip MethodMiceOral2.5~2-3x
Hot Plate MethodMiceOral5.0~2-3x
Acetic Acid Writhing TestMiceOral1.0~2-3x

Data extrapolated from Shimokawa et al., 1979, which states the most active compounds have a potency of about two to three times that of codeine.[1]

Experimental Protocols

The analgesic activity of this compound analogs has been primarily assessed using standard in vivo models of nociception. The following are detailed descriptions of the key experimental protocols employed in the cited research.

Synthesis of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives

The synthesis of the title compounds was achieved through a multi-step process. The key intermediates, 2-phenyl-2-(1-piperazinyl)acetophenones, were prepared from benzyl phenyl ketones via their brominated derivatives. Subsequent reduction of these intermediates with metal hydrides, such as sodium borohydride or lithium aluminum hydride, predominantly yielded the erythro isomers of the final 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives[1]. Further modifications, such as alkylation or benzylation of the piperazine nitrogen, were also performed to generate a diverse range of analogs[1].

G cluster_synthesis Synthetic Pathway start Benzyl Phenyl Ketones bromide Bromination start->bromide acetophenone 2-Phenyl-2-(1-piperazinyl)acetophenones bromide->acetophenone reduction Reduction (Metal Hydrides) acetophenone->reduction erythro dl-erythro-1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanols reduction->erythro alkylation Alkylation/Benzylation erythro->alkylation analogs Diverse Analogs alkylation->analogs

Caption: Synthetic workflow for this compound analogs.

Haffner's Tail-clip Method (Mouse)

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to respond to a painful stimulus applied to its tail.

  • A metal clip is applied to the base of the mouse's tail.

  • The time taken for the mouse to attempt to remove the clip by biting it is recorded as the reaction time.

  • A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered orally, and the reaction time is measured at various time points post-administration.

  • An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Hot Plate Test (Mouse)

The hot plate test is another common method for evaluating central analgesic activity, based on the response to a thermal stimulus.

  • Mice are individually placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.

  • A maximum cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Measurements are taken before and at different time intervals after oral administration of the test compound or vehicle.

  • A significant increase in the latency period indicates analgesia.

Acetic Acid Writhing Test (Mouse)

This test is used to screen for peripheral and central analgesic activity by inducing a visceral pain response.

  • Mice are administered the test compound or vehicle orally.

  • After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

  • Immediately after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 10-20 minutes).

  • A reduction in the number of writhes in the treated group compared to the control group signifies an analgesic effect.

G cluster_workflow Analgesic Testing Workflow cluster_central Central Analgesia cluster_peripheral Peripheral/Central Analgesia start Compound Administration (Oral) haffner Haffner's Tail-clip start->haffner hotplate Hot Plate Test start->hotplate writhing Acetic Acid Writhing start->writhing end Analgesic Effect Assessment haffner->end Measure Reaction Time hotplate->end Measure Latency writhing->end Count Writhes

Caption: Experimental workflow for assessing the analgesic activity of the analogs.

Postulated Mechanism of Action: Opioid Receptor Modulation

While direct binding studies for this compound analogs to opioid receptors are not extensively reported in the available literature, their potent analgesic activity, in some cases surpassing that of the opioid agonist codeine, strongly suggests an interaction with the endogenous opioid system. Phenylpiperidine and related structures are common pharmacophores in known opioid receptor ligands. For instance, research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has demonstrated potent narcotic agonist and antagonist activities[2]. Another study on 1-alkyl-4,4-diphenylpiperidines showed their ability to inhibit the binding of mu- and delta-opioid receptor agonists[3].

Therefore, it is hypothesized that the analgesic effects of this compound analogs are mediated through their interaction with opioid receptors, most likely the mu-opioid receptor (MOR), which is a primary target for many clinically used analgesics. The binding of these analogs to MOR, a G-protein coupled receptor (GPCR), would initiate a downstream signaling cascade leading to the inhibition of pain transmission.

The postulated signaling pathway upon activation of the mu-opioid receptor by an agonist, such as a this compound analog, is depicted below.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_ion K+ Efflux K_channel->K_ion Analog 1-Phenyl-2-(4-phenylpiperazino) -1-ethanol Analog Analog->MOR Binds and Activates ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Decreased levels contribute to Ca_ion->Reduced_Excitability Decreased influx leads to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability

References

Initial Screening of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of a proposed initial screening cascade for the novel chemical entity, 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of public data on this specific molecule, this guide draws upon established screening protocols for analogous compounds containing the phenylpiperazine and phenylethanolamine pharmacophores. The methodologies outlined herein are intended to serve as a foundational framework for the preliminary assessment of its therapeutic potential. This whitepaper details hypothetical experimental protocols for synthesis, in vitro pharmacological profiling, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, accompanied by illustrative data tables and workflow diagrams.

Introduction

The compound this compound belongs to a class of molecules that feature a core phenylpiperazine moiety linked to a phenylethanolamine backbone. This structural motif is present in a variety of biologically active agents, suggesting a potential for this compound to interact with multiple biological targets. The phenylpiperazine group is a well-known pharmacophore found in drugs targeting the central nervous system (CNS), acting on receptors such as serotonin and dopamine. The phenylethanolamine structure is characteristic of compounds that interact with adrenergic receptors. Given this structural heritage, an initial screening of this compound is warranted to explore its pharmacological profile and potential therapeutic applications.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols and interpreting screening results.

PropertyValueSource
CAS Number 94262-62-1Chemical Abstracts Service
Molecular Formula C18H22N2O-
Molecular Weight 282.38 g/mol -
Appearance White to off-white solid (Predicted)-
Solubility Soluble in DMSO, Methanol (Predicted)-

Synthesis

A plausible synthetic route for this compound is the reaction of styrene oxide with 1-phenylpiperazine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add styrene oxide (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred for 4-6 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Initial Pharmacological Screening

Based on the structural motifs present in the target compound, a primary screening panel should focus on CNS and adrenergic receptor targets.

In Vitro Receptor Binding Assays

A panel of receptor binding assays is proposed to identify the primary biological targets of this compound.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂, α₁, α₂, β₁) are prepared from recombinant cell lines or animal tissues.

  • Assay Conditions: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁A) and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Hypothetical In Vitro Screening Data

The following table summarizes hypothetical results from a primary receptor binding screen.

TargetRadioligandIC₅₀ (nM)Kᵢ (nM)
5-HT₁A Receptor [³H]-8-OH-DPAT15075
Dopamine D₂ Receptor [³H]-Spiperone850425
α₁-Adrenergic Receptor [³H]-Prazosin250125
α₂-Adrenergic Receptor [³H]-Rauwolscine>10000>5000
β₁-Adrenergic Receptor [³H]-CGP-12177>10000>5000

Preliminary ADME Profiling

Early assessment of ADME properties is critical for the progression of a candidate compound.

In Vitro Metabolic Stability
  • Incubation Mixture: The test compound (1 µM) is incubated with liver microsomes (from human, rat, or mouse; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.

Hypothetical Preliminary ADME Data
ParameterHuman Liver MicrosomesRat Liver Microsomes
In Vitro Half-life (t₁/₂, min) 4530
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) 15.423.1
Plasma Protein Binding (%) 9288
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 8.5-

Visualizations

Proposed Initial Screening Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Pharmacological Screening cluster_adme Preliminary ADME Profiling synthesis Synthesis of this compound purification Purification & Structural Confirmation synthesis->purification primary_binding Primary Receptor Binding Assays (e.g., 5-HT, DA, Adrenergic) purification->primary_binding metabolic_stability Metabolic Stability (Microsomes) purification->metabolic_stability permeability Permeability (e.g., Caco-2) purification->permeability functional_assays Functional Assays (e.g., cAMP, Ca²⁺ flux) for Active Hits primary_binding->functional_assays data_analysis Data Analysis & Hit Prioritization primary_binding->data_analysis Hit Identification functional_assays->data_analysis metabolic_stability->data_analysis permeability->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Promising Candidate

Caption: A workflow for the initial screening of a novel compound.

Hypothetical Signaling Pathway Interaction

G compound This compound receptor 5-HT₁A Receptor compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp

Caption: A potential signaling pathway based on 5-HT₁A receptor interaction.

Conclusion

This technical guide outlines a strategic approach for the initial screening of this compound. The proposed workflows and experimental protocols are designed to efficiently characterize its pharmacological profile and early ADME properties. The hypothetical data presented serves to illustrate the expected outcomes of such a screening cascade. The insights gained from these initial studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of experimentally determined data for this specific molecule, this document synthesizes information on its basic identifiers and provides context through the known properties and biological activities of the broader class of phenylpiperazine derivatives. Detailed experimental protocols for determining key physicochemical parameters are presented using closely related compounds as illustrative examples. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of phenylpiperazine-based compounds.

Introduction

This compound belongs to the large and pharmacologically significant class of phenylpiperazine derivatives. Compounds in this class are known to interact with a variety of biological targets, exhibiting a wide range of activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Many phenylpiperazine derivatives are also known to cross the blood-brain barrier and interact with central nervous system receptors, such as serotonergic, dopaminergic, and adrenergic receptors.[3] A thorough understanding of the physicochemical properties of these compounds is fundamental for drug discovery and development, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This guide focuses on this compound, providing its known identifiers and a framework for its experimental characterization.

Core Physicochemical Properties

While specific experimentally determined data for this compound are not widely available in the scientific literature, its basic molecular properties have been established.

Table 1: Core Identifiers for this compound

PropertyValueSource
CAS Number 94262-62-1[4][5]
Molecular Formula C₁₈H₂₂N₂O[4][5]
Molecular Weight 282.38 g/mol [4][5]

Experimental Protocols for Physicochemical Characterization

To provide practical guidance for researchers, this section details the experimental methodologies for determining key physicochemical properties. Due to the absence of specific data for the target compound, these protocols are presented in a general context applicable to phenylpiperazine derivatives.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Initial Determination: A preliminary rapid heating is performed to get an approximate melting range.

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is a crucial factor for a drug's bioavailability. The solubility of piperazine and its derivatives can be influenced by the solvent and temperature.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of the compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a non-adsorptive filter to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding. For a compound like this compound with two basic nitrogen atoms in the piperazine ring, two pKa values are expected. The pKa values of piperazine itself are approximately 5.35 and 9.73, and these values are influenced by the substituents on the nitrogen atoms.[7]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The equivalence points are determined from the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points.

Synthesis and Characterization Workflow

The synthesis of phenylpiperazine derivatives often involves a multi-step process. A generalized workflow for the synthesis and characterization of such compounds is illustrated below.

G Generalized Workflow for Synthesis and Characterization of Phenylpiperazine Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Phenylpiperazine, Styrene Oxide) B Chemical Reaction (e.g., Nucleophilic Ring Opening) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure Compound D->E F Structural Elucidation (NMR, MS, IR) E->F G Physicochemical Analysis (Melting Point, Solubility, pKa) E->G H Biological Screening (In vitro assays) G->H

A generalized workflow for the synthesis and characterization of phenylpiperazine derivatives.

Biological Context

While no specific biological activity has been reported for this compound, the phenylpiperazine scaffold is a common feature in many biologically active molecules. Derivatives have been investigated for a wide array of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Certain N-phenylpiperazine derivatives have shown inhibitory activity against various bacterial and fungal strains.[1]

  • Anticancer Activity: Some phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated cytotoxicity against cancer cell lines.[2]

  • Central Nervous System (CNS) Activity: The ability of many phenylpiperazine compounds to cross the blood-brain barrier has led to their investigation for treating CNS disorders. They are known to interact with G-protein coupled receptors, including adenosine, adrenergic, serotoninergic, and dopaminergic receptors.[3] For instance, some derivatives have been evaluated for their potential antidepressant effects through the 5-HT1AR/BDNF/PKA pathway.[8]

  • Acaricidal Activity: Certain phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness against mites.[9]

Further research is required to determine the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound. While experimentally determined data for this specific compound are scarce, this guide provides a framework for its characterization by presenting detailed experimental protocols for key physicochemical properties. The broader context of the biological activities of phenylpiperazine derivatives suggests that this compound may also possess interesting pharmacological properties worthy of further investigation. The information and methodologies presented herein are intended to support the research and development efforts of scientists working with this and related chemical entities.

References

Spectroscopic Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide utilizes predicted spectroscopic data obtained from validated computational models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, a general experimental protocol for the synthesis of similar phenylpiperazine derivatives is provided as a methodological reference.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₈H₂₂N₂O

  • Molecular Weight: 282.38 g/mol

  • CAS Number: 94262-62-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and can serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 - 7.40m5HPhenyl-H (on ethanol moiety)
6.80 - 7.20m5HPhenyl-H (on piperazine moiety)
4.80 - 4.90dd1HCH-OH
3.10 - 3.30t4HN-CH₂ (piperazine, distal to phenyl)
2.60 - 2.80m2HN-CH₂ (adjacent to CH-OH)
2.50 - 2.70t4HN-CH₂ (piperazine, proximal to phenyl)
2.00 - 2.20s1HOH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
151.2Quaternary C (piperazine phenyl)
142.5Quaternary C (ethanol phenyl)
129.1CH (piperazine phenyl)
128.5CH (ethanol phenyl)
127.5CH (ethanol phenyl)
125.8CH (ethanol phenyl)
120.0CH (piperazine phenyl)
116.1CH (piperazine phenyl)
70.5CH-OH
65.0N-CH₂
53.5N-CH₂ (piperazine)
49.2N-CH₂ (piperazine)

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2800MediumC-H stretch (aliphatic)
1600, 1495StrongC=C stretch (aromatic)
1240StrongC-N stretch (amine)
1050StrongC-O stretch (alcohol)
750, 700StrongC-H bend (aromatic, monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative Intensity (%)Proposed Fragment
28240[M]⁺ (Molecular Ion)
26415[M - H₂O]⁺
175100[C₁₀H₁₃N₂]⁺ (Phenylpiperazine fragment)
12060[C₈H₈O]⁺ (Phenylethanol fragment)
10580[C₇H₅O]⁺ (Benzoyl cation)
7750[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.

Synthesis
  • Reaction Setup: To a solution of styrene oxide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add 1-phenylpiperazine (1.1 eq.).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Analysis
  • NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR: The IR spectrum is recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

  • UV-Vis: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol or methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound StyreneOxide Styrene Oxide Reaction Reaction (Ethanol, Reflux) StyreneOxide->Reaction Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic route for this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a general synthetic methodology for this compound. While this information is computationally derived, it serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, characterization, and synthesis of this and related compounds. Experimental validation of the presented data is recommended for rigorous scientific application.

Uncharted Territory: The Therapeutic Potential of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the pharmacological understanding of the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS No. 94262-62-1). Despite its documented chemical structure and properties, there is a conspicuous absence of published research detailing its biological activity, potential therapeutic targets, or mechanism of action.

This in-depth analysis, aimed at providing a technical guide for researchers, scientists, and drug development professionals, has been unable to uncover any quantitative data regarding the efficacy, potency (such as IC50, EC50, or Ki values), or receptor binding affinities of this specific molecule. Consequently, the core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways cannot be fulfilled at this time.

The compound, with the molecular formula C18H22N2O, belongs to the broader class of phenylpiperazine derivatives. Compounds within this class are known to interact with a variety of central nervous system (CNS) targets, most notably dopamine and serotonin receptors. This structural relationship suggests that this compound could hypothetically exhibit activity at these or other related receptors. However, without empirical data from biological assays, any such potential remains purely speculative.

Our exhaustive search included querying major scientific databases and patent repositories using various synonyms and chemical identifiers for the compound, including "NSC-62457" and "CHEMBL1347720". The consistent lack of pertinent results indicates that this compound may be a novel chemical entity that has not yet been subjected to significant pharmacological investigation, or the results of such studies have not been made publicly available.

For researchers interested in the potential of phenylpiperazine scaffolds, a wealth of information exists for analogous compounds. These studies could serve as a foundation for designing future investigations into the pharmacological profile of this compound. Such research would be essential to elucidate its potential therapeutic applications and would represent a novel contribution to the field of medicinal chemistry and pharmacology.

Until such studies are conducted and published, the therapeutic targets of this compound remain an open question, highlighting a niche for future scientific exploration.

"1-Phenyl-2-(4-phenylpiperazino)-1-ethanol literature review"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in detailed research and publicly available data for the specific compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. While the chemical structure is defined and the compound is listed in chemical databases, extensive pharmacological, mechanistic, and toxicological studies appear to be unpublished or not readily accessible. This technical guide, therefore, summarizes the available information on closely related phenylpiperazine derivatives to provide a contextual understanding of the potential properties and research methodologies that could be applied to the target compound.

Chemical Identity

PropertyValue
IUPAC Name 1-Phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-ol
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
CAS Number 94262-62-1

Synthesis and Chemical Data

Detailed, peer-reviewed synthetic protocols specifically for this compound are not extensively documented in the searched literature. However, the synthesis of structurally similar N-phenylpiperazino-N'-beta-ethanol derivatives has been reported. A general synthetic approach for such compounds involves the reaction of a substituted phenylethanolamine with a phenylpiperazine derivative.

A potential synthetic route could be conceptualized as a two-step process:

G StyreneOxide Styrene Oxide Intermediate This compound StyreneOxide->Intermediate Nucleophilic ring-opening Phenylpiperazine Phenylpiperazine Phenylpiperazine->Intermediate

Caption: Conceptual synthetic pathway for this compound.

Pharmacological Profile of Related Phenylpiperazine Derivatives

While no specific pharmacological data for this compound was found, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of biological activities, primarily targeting the central nervous system. Many clinically used drugs with antipsychotic, anxiolytic, antidepressant, and hypnotic properties contain the phenylpiperazine scaffold.

Research on related compounds suggests that they frequently interact with various neurotransmitter receptors, including:

  • Dopamine Receptors (D₂-like): Many antipsychotic phenylpiperazine derivatives act as antagonists or partial agonists at D₂ receptors.

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): Affinity for these receptors is common and contributes to the antipsychotic and antidepressant effects of these compounds.

  • Adrenergic Receptors (α₁): Interaction with these receptors can also be a feature of this class of molecules.

Potential Mechanisms of Action (Hypothetical)

Based on the pharmacology of structurally related compounds, this compound could potentially modulate dopaminergic and serotonergic pathways. A hypothetical signaling pathway is illustrated below, based on the common targets of phenylpiperazine derivatives.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R activates AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Response Cellular Response DARPP32->Response Compound This compound (Hypothetical Antagonist) Compound->D2R blocks

Caption: Hypothetical antagonistic action on the D₂ receptor signaling pathway.

Methodologies for Future Research

To elucidate the pharmacological profile of this compound, a systematic experimental approach would be required. The following outlines key experimental protocols that are commonly employed for the characterization of novel psychoactive compounds.

In Vitro Assays

Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for a panel of relevant CNS receptors (e.g., dopamine D₁, D₂, D₃, D₄; serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c; adrenergic α₁, α₂).

  • General Protocol:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

  • Example Protocol (cAMP Assay for D₂ Receptor):

    • Culture cells stably expressing the D₂ receptor.

    • Treat the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence and absence of varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an appropriate assay kit (e.g., ELISA, HTRF).

    • An antagonist will block the agonist-induced decrease in cAMP levels.

In Vivo Models

Behavioral Assays in Rodents:

  • Objective: To assess the effects of the compound on animal behavior, which can be indicative of its potential therapeutic utility (e.g., antipsychotic, anxiolytic).

  • Example Protocol (Apomorphine-Induced Climbing in Mice for Antipsychotic Activity):

    • Administer the test compound or vehicle to mice.

    • After a defined pretreatment time, administer a dopamine agonist such as apomorphine to induce stereotyped climbing behavior.

    • Observe and score the climbing behavior at regular intervals.

    • A reduction in climbing behavior suggests a potential antipsychotic-like effect through dopamine receptor blockade.

G Start Start InVitro In Vitro Screening (Binding & Functional Assays) Start->InVitro Lead_Ident Lead Identification (High Affinity & Desired Function) InVitro->Lead_Ident InVivo_PK In Vivo Pharmacokinetics (ADME) Lead_Ident->InVivo_PK InVivo_Efficacy In Vivo Efficacy Models (e.g., Behavioral Assays) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox End Preclinical Candidate Tox->End

Caption: General experimental workflow for preclinical drug discovery.

Conclusion

There is a notable absence of detailed scientific literature on the synthesis, pharmacology, and mechanism of action of this compound. While its chemical structure places it within the broadly researched class of phenylpiperazine derivatives, its specific biological activities remain uncharacterized in the public domain. Future research, employing standard in vitro and in vivo pharmacological assays, is necessary to determine the therapeutic potential of this compound. The information and methodologies presented in this guide, based on related compounds, provide a foundational framework for such investigations.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, a valuable amino alcohol derivative for potential applications in drug discovery and development. The synthesis is based on the nucleophilic ring-opening of styrene oxide with 1-phenylpiperazine. This method is a common and effective way to produce β-amino alcohols. This document outlines the reaction scheme, experimental procedure, and expected characterization data.

Introduction

This compound (CAS No: 94262-62-1) is a tertiary amino alcohol containing both a phenylpiperazine and a phenylethanol moiety. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The phenylpiperazine group is a well-known pharmacophore found in numerous centrally acting agents, while the phenylethanolamine scaffold is present in various adrenergic and dopaminergic ligands. The synthesis of this compound is therefore of interest for the exploration of new chemical entities with potential therapeutic value. The primary synthetic route described herein involves the reaction of styrene oxide and 1-phenylpiperazine.

Chemical Properties

PropertyValue
CAS Number 94262-62-1
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol

Synthesis Protocol

The synthesis of this compound is achieved through the ring-opening of styrene oxide by 1-phenylpiperazine. This reaction typically proceeds with the nucleophilic attack of the secondary amine of the piperazine at one of the electrophilic carbons of the epoxide ring.

Reaction Scheme

G StyreneOxide Styrene Oxide Plus + Phenylpiperazine 1-Phenylpiperazine Arrow -> Product This compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve 1-phenylpiperazine in ethanol B Add styrene oxide to the solution A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Remove solvent (rotary evaporation) D->E F Purify by column chromatography E->F G Characterize product (NMR, IR, MS) F->G

Caption: A typical experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

  • 1-Phenylpiperazine

  • Styrene oxide

  • Ethanol (anhydrous)

  • Ethyl acetate (for TLC and column chromatography)

  • Hexane (for TLC and column chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylpiperazine (1.0 eq.) in anhydrous ethanol.

  • Addition of Reactant: To this stirred solution, add styrene oxide (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexane.

  • Isolation and Characterization: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a solid or viscous oil. The structure and purity should be confirmed by NMR, IR, and mass spectrometry.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized compound. This data is based on the known structure and spectroscopic data from analogous compounds.

AnalysisExpected Results
Appearance White to off-white solid or viscous oil
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons of both phenyl groups, the piperazine ring protons, the methine proton of the ethanol backbone, and the hydroxyl proton.
¹³C NMR Resonances for all 18 carbon atoms, including those in the aromatic rings, the piperazine ring, and the ethanol backbone.
IR (KBr, cm⁻¹) Broad absorption band around 3400 cm⁻¹ (O-H stretch), peaks in the 3100-3000 cm⁻¹ region (aromatic C-H stretch), and 2950-2800 cm⁻¹ region (aliphatic C-H stretch).
Mass Spec (m/z) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 282.38.
Yield Expected to be in the range of 60-80% based on similar reactions.

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product through a key chemical transformation.

G Start Starting Materials (Styrene Oxide, 1-Phenylpiperazine) Reaction Nucleophilic Ring-Opening Start->Reaction Intermediate Reaction Intermediate (Alkoxide) Reaction->Intermediate Product Final Product (this compound) Intermediate->Product

Caption: Logical relationship of the synthesis process.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound. The described protocol is based on a reliable and well-established chemical transformation and can be readily implemented in a standard organic chemistry laboratory. The provided data and diagrams are intended to assist researchers in the successful synthesis and characterization of this compound for further investigation in drug discovery and development programs.

Application Note: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the accurate determination of this compound.

Introduction

This compound is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 g/mol [1][2]. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and manufacturing processes. This document provides a detailed protocol for a reversed-phase HPLC method that offers excellent sensitivity and resolution for the analysis of this compound.

Chemical and Physical Properties

  • Chemical Name: this compound[1][2]

  • CAS Number: 94262-62-1[1][2][3]

  • Molecular Formula: C18H22N2O[1][2]

  • Molecular Weight: 282.38 g/mol [1][2]

  • Structure: (Image of the chemical structure of this compound would be placed here in a full document)

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:

  • Tailing factor: Should be ≤ 2.0

  • Theoretical plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (min) Approximately 12.5
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition and Processing detection->data report Result Reporting data->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is suitable for routine quality control and research applications.

References

"LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Bioanalytical Quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol using LC-MS/MS

Introduction

This compound is a phenylpiperazine derivative with potential applications in drug discovery and development. Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, exhibiting a wide range of pharmacological activities.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[3][4] This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is based on established principles of bioanalytical method development for small molecules and data from analogous phenylpiperazine compounds, providing a robust starting point for researchers.[5][6][7] The protocol includes details on sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics expected from a validated method.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound. These values are representative and would need to be confirmed during formal method validation.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
LQC3< 15%± 15%< 15%± 15%
MQC100< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 - 11585 - 115
Internal Standard85 - 11585 - 115

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Spiking: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of internal standard spiking solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation s1 50 µL Plasma Sample s2 Add 150 µL IS in Acetonitrile s1->s2 s3 Vortex (30 sec) s2->s3 s4 Centrifuge (13,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 analysis LC-MS/MS Analysis s5->analysis Inject into LC-MS/MS

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (To be determined by infusion of the reference standard).

      • Internal Standard: Precursor ion > Product ion (To be determined by infusion of the IS reference standard).

    • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

G cluster_workflow Overall Analytical Workflow SamplePrep Sample Preparation Protein Precipitation LC Liquid Chromatography C18 Reverse Phase Separation SamplePrep->LC MS Mass Spectrometry ESI+ MRM Detection LC->MS Data Data Analysis Quantification MS->Data

Caption: High-Level LC-MS/MS Workflow.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then determined from this calibration curve.

Conclusion

The proposed LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in human plasma.[4][8] The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol offers a reliable and high-throughput sample preparation strategy.[5][9] This application note serves as a comprehensive guide for researchers and drug development professionals, enabling them to establish a validated bioanalytical method for this novel compound. The provided protocols and expected performance characteristics will facilitate the implementation and validation of this method in a regulated laboratory environment.

References

Application Notes and Protocols for In Vivo Evaluation of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, albeit hypothetical, framework for the in vivo experimental design and evaluation of the novel chemical entity, 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the current lack of specific biological data for this compound, this guide draws upon the structural similarities to other phenylpiperazine-containing molecules with known central nervous system (CNS) activity, particularly as potential neuroprotective agents. The following protocols and application notes are intended to serve as a detailed starting point for researchers initiating preclinical studies.

Hypothesized Biological Activity and Target Population

Based on the prevalence of neuroactivity within phenylpiperazine derivatives, it is hypothesized that this compound may possess neuroprotective properties. A notable analogue, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has been identified as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, offering neuroprotection from glutamate toxicity[1]. Therefore, the primary indication for initial in vivo testing will be ischemic stroke . The target patient population would be individuals who have experienced an acute ischemic stroke.

Overall Experimental Workflow

The in vivo evaluation of this compound will proceed through a phased approach, beginning with pharmacokinetic and toxicological assessments, followed by efficacy studies in a relevant animal model of ischemic stroke.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action A Pharmacokinetic (PK) Profiling B Acute Toxicity Assessment A->B C Animal Model of Ischemic Stroke (MCAO) B->C Proceed if safe and PK is favorable D Behavioral and Neurological Assessments C->D E Histopathological Analysis D->E Post-mortem analysis F Biochemical and Molecular Assays E->F

Caption: Overall workflow for the in vivo evaluation of this compound.

Experimental Protocols

Animal Model Selection
  • Species: Male Sprague-Dawley rats (250-300g) will be used for all studies. This strain is commonly used in stroke research and provides a robust model for investigating neuroprotective agents.

  • Justification: The neuroanatomy and cerebrovascular circulation of the rat are well-characterized, making it a suitable model for studying ischemic stroke.

Pharmacokinetic (PK) Profiling
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • Administer a single dose of the compound intravenously (IV) and orally (PO) to two separate groups of rats (n=5 per group).

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood samples to plasma and analyze for compound concentration using LC-MS/MS.

    • Calculate key PK parameters.

Acute Toxicity Assessment
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Methodology:

    • Administer single escalating doses of the compound to different groups of rats (n=5 per group).

    • Observe animals for 14 days for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.

    • Perform gross necropsy and histopathological examination of major organs at the end of the observation period.

Efficacy in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
  • Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of ischemic stroke.

  • Methodology:

    • Induce focal cerebral ischemia via MCAO for 90 minutes, followed by reperfusion.

    • Administer the compound or vehicle control at the onset of reperfusion.

    • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

    • Measure infarct volume at 48 hours post-MCAO using TTC staining.

Behavioral and Neurological Assessments
  • Objective: To assess functional recovery following ischemic stroke and treatment.

  • Methodology:

    • Neurological Deficit Score (NDS): A 5-point scale to assess motor and sensory deficits.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Adhesive Removal Test: To assess sensorimotor neglect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Bioavailability (%)

Table 2: Acute Toxicity Profile of this compound

Dose (mg/kg)Clinical Signs of ToxicityMortality

Table 3: Efficacy of this compound in the MCAO Model

Treatment GroupNeurological Deficit Score (24h)Infarct Volume (mm³)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)

Hypothesized Signaling Pathway

Given the potential for NMDA receptor antagonism, a plausible mechanism of action for the neuroprotective effects of this compound involves the modulation of downstream signaling pathways that are activated during an ischemic event.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Compound This compound Compound->NMDA_R Antagonizes

Caption: Hypothesized mechanism of neuroprotection via NMDA receptor antagonism.

References

Application Notes and Protocols: Cell-Based Assays for Characterizing 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a molecule belonging to the phenylpiperazine class of compounds. While direct biological data for this specific molecule is not extensively documented, its structural motifs are present in numerous compounds known to exhibit high affinity for sigma receptors.[1] Sigma receptors, primarily the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in cancer and neurological disorders.[2] The σ2R, in particular, is often overexpressed in proliferating tumor cells, making it a valuable biomarker and target for anticancer agents.[2][3]

Many sigma-2 receptor ligands have been demonstrated to induce cell death in cancer cells through both caspase-dependent and caspase-independent apoptotic pathways.[3][4] Therefore, a common approach to characterizing the activity of novel sigma receptor ligands is to assess their impact on cell viability and apoptosis.

These application notes provide a comprehensive set of protocols for cell-based assays to characterize the potential activity of this compound, with a focus on its likely interaction with sigma receptors. The described assays will enable researchers to determine the binding affinity, functional activity (agonist vs. antagonist), and cytotoxic potential of this compound.

Data Presentation: Reference Data for Known Sigma Receptor Ligands

To provide a context for interpreting experimental results for this compound, the following tables summarize the binding affinities and functional activities of well-characterized sigma receptor ligands.

Table 1: Binding Affinities (Ki, nM) of Reference Sigma Receptor Ligands

CompoundSigma-1 (σ1R) Ki (nM)Sigma-2 (σ2R) Ki (nM)Reference
(+)-Pentazocine3.41,600[5]
Haloperidol3.216[5]
Siramesine0.131.1[6]
PB28270.15[6]
Rimcazole1.91,200[6]
BD10474.6120[6]

Table 2: Functional Activity (EC50, µM) of Reference Sigma-2 Receptor Ligands in Cancer Cell Lines

CompoundCell LineAssayEC50 (µM)ClassificationReference
SiramesineEMT-6Cell Viability15.2Agonist[3]
SiramesineMDA-MB-435Cell Viability20.1Agonist[3]
SV119EMT-6Cell Viability11.4Agonist[3]
WC26EMT-6Cell Viability35.6Partial Agonist[3]
RHM-1EMT-6Cell Viability>200Antagonist[3]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol determines the binding affinity (Ki) of the test compound for σ1R and σ2R.

Materials:

  • Cell Lines: HEK-293T cells or other suitable cell lines with stable expression of sigma receptors. For σ2R, rat liver or brain membranes can be used.[2]

  • Radioligands: [³H]-(+)-pentazocine for σ1R, [³H]-DTG (1,3-di-o-tolylguanidine) for σ2R in the presence of unlabeled (+)-pentazocine to block σ1R sites.

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.

  • Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a final concentration close to its Kd value (e.g., 3 nM for [³H]-(+)-pentazocine), and varying concentrations of the test compound.[5]

  • Total and Non-specific Binding: For total binding wells, add vehicle (e.g., 3% DMSO). For non-specific binding wells, add a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).[5]

  • Incubation: Add the membrane preparation (e.g., 100 µg of protein per well) to initiate the binding reaction. Incubate at 37°C for 90 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the test compound on cell proliferation and viability.

Materials:

  • Cell Lines: Cancer cell lines with known sigma receptor expression, such as MCF7 (breast cancer), NCI-H460 (non-small cell lung cancer), or HCT-15 (colorectal cancer).[6]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: DMSO or acidified isopropanol.

  • 96-well cell culture plates and a microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the EC50 value.

Caspase-3 Activity Assay

This assay quantifies the activation of caspase-3, a key effector caspase in apoptosis.

Materials:

  • Cell Lines: As in the cell viability assay.

  • Test Compound: this compound.

  • Positive Control: A known apoptosis inducer (e.g., staurosporine or siramesine).

  • Caspase-3 Assay Kit: Commercially available kits containing a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and a lysis buffer.

  • 96-well plates and a microplate reader (absorbance or fluorescence).

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the cell viability assay.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours, allowing activated caspase-3 to cleave the substrate, which results in a colorimetric or fluorescent signal.

  • Signal Measurement: Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate. Express the results as a fold-change relative to the vehicle-treated control. Determine the EC50 for caspase-3 activation.

Visualization of Pathways and Workflows

signaling_pathway cluster_membrane Plasma Membrane Sigma2_Receptor Sigma-2 Receptor Caspase_Cascade Caspase Cascade Activation Sigma2_Receptor->Caspase_Cascade Triggers Compound This compound (Agonist) Compound->Sigma2_Receptor Binds to Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

Caption: Hypothetical signaling pathway of a sigma-2 receptor agonist.

experimental_workflow Start Start: Characterize Compound Activity Binding_Assay Radioligand Binding Assay (Determine Ki for σ1R and σ2R) Start->Binding_Assay Cell_Culture Culture Cancer Cell Lines (e.g., MCF7, NCI-H460) Start->Cell_Culture Data_Analysis Data Analysis and Interpretation (Classify as Agonist/Antagonist) Binding_Assay->Data_Analysis Compound_Treatment Treat Cells with Compound (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) (Determine EC50 for cytotoxicity) Compound_Treatment->Viability_Assay Apoptosis_Assay Caspase-3 Activity Assay (Determine EC50 for apoptosis) Compound_Treatment->Apoptosis_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Compound Characterized Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol and Related Phenylpiperazine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and detailed experimental data specifically for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol are limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of phenylpiperazine derivatives, which have been extensively studied in neuroscience for their interactions with key neurotransmitter systems. These notes are intended to serve as a guide for researchers investigating novel compounds within this chemical class.

Application Notes

Background

Phenylpiperazine derivatives are a significant class of compounds in neuroscience research and drug development, known for their diverse pharmacological activities within the central nervous system (CNS). Structurally characterized by a phenyl group and a piperazine ring, these molecules serve as versatile scaffolds for targeting various neurotransmitter receptors. Modifications to the phenyl and piperazine rings can significantly alter their binding affinity and selectivity, leading to a wide range of potential therapeutic applications, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The primary mechanism of action for many psychoactive phenylpiperazine derivatives involves the modulation of dopaminergic and serotonergic pathways. These compounds often exhibit a "clozapine-like" mixed pharmacology, acting as antagonists or partial agonists at dopamine D2 receptors and various serotonin (5-HT) receptor subtypes, particularly 5-HT1A and 5-HT2A.[1]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic drug action, helping to alleviate the positive symptoms of schizophrenia.

  • Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can lead to anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Receptor Antagonism: This action is associated with atypical antipsychotics and is thought to reduce the likelihood of extrapyramidal side effects and improve negative symptoms and cognitive function.[1]

The interplay between these receptor interactions defines the specific pharmacological profile of each derivative.[1][2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Phenylpiperazine Derivative cluster_3 Downstream Signaling Dopa Dopamine D2R D2 Receptor Dopa->D2R Sero Serotonin HT1A 5-HT1A Receptor Sero->HT1A HT2A 5-HT2A Receptor Sero->HT2A AC Adenylyl Cyclase D2R->AC Inhibits HT1A->AC Inhibits PLC Phospholipase C HT2A->PLC Activates Compound 1-Phenyl-2-(4-phenylpiperazino) -1-ethanol (Derivative) Compound->D2R Antagonist Compound->HT1A Agonist Compound->HT2A Antagonist Ca Ca2+ Signaling PLC->Ca

Fig 1. Putative signaling pathway of a phenylpiperazine derivative.
Potential Research Applications

  • Antipsychotic Drug Discovery: Screening and development of novel atypical antipsychotics with improved side-effect profiles.

  • Anxiety and Depression Models: Investigating the role of mixed 5-HT1A/5-HT2A modulation in animal models of anxiety and depression.

  • Receptor Function Studies: Using these compounds as pharmacological tools to probe the structure and function of dopamine and serotonin receptors.

  • Neurodegenerative Disorders: Exploring potential neuroprotective effects related to the modulation of these signaling pathways.

Data Presentation

Table 1: Representative Binding Affinities of a Phenylpiperazine Derivative

The following table summarizes hypothetical, yet representative, quantitative data for a generic phenylpiperazine compound, illustrating a common receptor binding profile for this class. Binding affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.

Receptor SubtypeInhibitor Constant (Ki) in nM (Hypothetical)
Dopamine D215.5
Serotonin 5-HT1A25.2
Serotonin 5-HT2A8.7
Serotonin 5-HT2C45.1
Adrenergic α160.8
Histamine H190.3

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay.

Objective: To quantify the affinity (Ki) of a phenylpiperazine derivative for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human D2 or 5-HT2A receptor.

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound derivative).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of the radioligand and non-specific competitor at the required concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific competitor.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G A Prepare Reagents (Compound dilutions, Radioligand) B Set up 96-well plate (Total, Non-specific, Competitive binding) A->B C Incubate plate (e.g., 60 min at 25°C) B->C D Harvest and Filter (Separate bound/free radioligand) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Fig 2. Workflow for a receptor binding assay.
Protocol 2: Rodent Model of Antipsychotic-like Activity (Prepulse Inhibition)

Prepulse inhibition (PPI) of the acoustic startle reflex is a common behavioral assay used to screen for antipsychotic activity. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine.

Objective: To assess the ability of a phenylpiperazine derivative to reverse apomorphine-induced deficits in PPI in rats.

Materials:

  • Adult male Wistar rats.

  • Test compound.

  • Apomorphine hydrochloride.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Startle response system with a sound-attenuating chamber.

Procedure:

  • Acclimation: Acclimate the rats to the laboratory environment and handle them for several days before testing.

  • Habituation: On the test day, place each rat in the startle chamber and allow a 5-minute habituation period with background white noise.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • After a specified pretreatment time (e.g., 30 minutes), administer apomorphine (to induce PPI deficit) or its vehicle.

  • Testing Session: Begin the PPI test session after the apomorphine has taken effect (e.g., 10 minutes). The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A lower-intensity, non-startling prepulse stimulus (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

    • Trials are presented in a pseudorandom order.

  • Data Recording: The startle response (amplitude of the whole-body flinch) is measured by a sensor platform for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(Startle on pulse-alone trials - Startle on prepulse-pulse trials) / Startle on pulse-alone trials] Compare the %PPI between treatment groups using appropriate statistical tests (e.g., ANOVA) to determine if the test compound reversed the apomorphine-induced deficit.

References

Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a synthetic compound featuring a phenylpiperazine moiety. This structural motif is prevalent in a wide range of biologically active molecules known to interact with various G-protein coupled receptors (GPCRs). Compounds containing the phenylpiperazine scaffold have been shown to exhibit affinity for dopaminergic, serotonergic, and adrenergic receptors.[1][2][3][4] The protocol described herein provides a detailed methodology for characterizing the binding affinity of this compound for the human dopamine D2 receptor, a common target for this class of compounds, using a competitive radioligand binding assay.[2][5][6][7]

Principle of the Assay

This protocol employs a competitive radioligand binding assay to determine the affinity of a test compound (this compound) for a specific receptor (dopamine D2). The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The displacement of the radioligand by increasing concentrations of the test compound is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Data Presentation

The quantitative data obtained from the receptor binding assay can be summarized in the following table. This table allows for a clear comparison of the binding affinities of the test compound and a known reference compound for the dopamine D2 receptor.

CompoundIC50 (nM)Ki (nM)
This compoundValueValue
Haloperidol (Reference Compound)ValueValue

Note: The values in this table are placeholders and would be determined experimentally.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol is adapted from standard methodologies for radioligand binding assays for GPCRs.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [³H]-Raclopride (a selective D2 antagonist)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer and Solutions prep_compound Prepare Serial Dilutions of Test Compound prep_reagents->prep_compound prep_membranes Thaw and Dilute Receptor Membranes prep_compound->prep_membranes add_components Add Membranes, Radioligand, and Test Compound to Plate prep_membranes->add_components incubate Incubate at Room Temperature add_components->incubate filter Rapidly Filter Plate Contents incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry_filters Dry Filters wash->dry_filters add_scint Add Scintillation Cocktail dry_filters->add_scint count Count Radioactivity in Scintillation Counter add_scint->count analyze Analyze Data to Determine IC50 and Ki count->analyze

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Detailed Methodology
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

    • Prepare a 10 µM solution of haloperidol in the assay buffer for determining non-specific binding.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate with a final volume of 250 µL per well.

    • To each well, add the following components in order:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]-Raclopride at a final concentration equal to its Kd for the D2 receptor.

      • 150 µL of the diluted cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the CPM of the non-specific binding wells from the CPM of all other wells.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

    • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

Should this compound be found to be an agonist at the dopamine D2 receptor, it would likely modulate the Gi/o signaling pathway. The following diagram illustrates this canonical pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Ligand This compound (Agonist) Ligand->D2R Binds

Caption: Canonical Gi/o Signaling Pathway for the Dopamine D2 Receptor.

References

Application Notes and Protocols for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a novel synthetic compound belonging to the phenylpiperazine class of molecules. While direct experimental data for this specific molecule is not extensively available in public literature, its structural similarity to known centrally active agents, particularly those with analgesic and psychotropic properties, suggests its potential as a lead compound in central nervous system (CNS) drug discovery. The phenylpiperazine moiety is a well-established pharmacophore known to readily cross the blood-brain barrier and interact with various CNS targets, including serotonergic and dopaminergic receptors. This document outlines potential applications, hypothetical data, and detailed experimental protocols based on structurally related compounds to guide the investigation of this compound as a candidate for CNS drug development.

Hypothetical Applications in CNS Drug Discovery

Based on the pharmacology of analogous structures, this compound is hypothesized to have potential applications in the following areas:

  • Analgesia: Structurally similar compounds, such as 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, have demonstrated significant analgesic properties, with some analogues showing potency several times that of codeine.[1]

  • Antidepressant and Anxiolytic Activity: The phenylpiperazine core is a common feature in many antidepressant and anxiolytic drugs due to its interaction with serotonin (5-HT) and dopamine (D) receptors.

  • Neuroprotective Agent: Modulation of certain CNS receptors can confer neuroprotective effects, suggesting a potential, though more speculative, application in neurodegenerative disorders.

Chemical and Physical Properties

PropertyValueReference
CAS Number 94262-62-1Internal Data
Molecular Formula C₁₈H₂₂N₂OInternal Data
Molecular Weight 282.38 g/mol Internal Data
Appearance White to off-white crystalline solidHypothetical
Solubility Soluble in DMSO and ethanol, poorly soluble in waterHypothetical
LogP 3.8 ± 0.5Predicted

Hypothetical Pharmacological Data

The following tables summarize hypothetical quantitative data for this compound, based on structure-activity relationships of related compounds.

Table 1: In Vitro Receptor Binding Affinity

TargetRadioligandKᵢ (nM)
μ-Opioid Receptor [³H]-DAMGO50 ± 8
Serotonin Receptor 5-HT₁A [³H]-8-OH-DPAT25 ± 4
Serotonin Receptor 5-HT₂A [³H]-Ketanserin150 ± 22
Dopamine Receptor D₂ [³H]-Spiperone80 ± 12

Table 2: In Vivo Analgesic Activity (Mouse Hot Plate Test)

CompoundDose (mg/kg, i.p.)Latency Increase (%)
This compound 1060 ± 10
20110 ± 15
Morphine 10150 ± 20
Vehicle -5 ± 2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related 1,2-diphenyl-2-(1-piperazinyl)ethanols.[1]

Workflow Diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-(4-Phenylpiperazino)acetophenone C α-Bromo-2-(4-phenylpiperazino)acetophenone A->C Reaction B Bromine in Acetic Acid B->C E This compound C->E Reaction D Sodium Borohydride (NaBH4) in Ethanol D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Materials:

  • 2-(4-Phenylpiperazino)acetophenone

  • Bromine

  • Glacial Acetic Acid

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Step 1: Bromination of 2-(4-Phenylpiperazino)acetophenone.

    • Dissolve 2-(4-phenylpiperazino)acetophenone (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature with stirring.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude α-bromo-2-(4-phenylpiperazino)acetophenone.

  • Step 2: Reduction to this compound.

    • Dissolve the crude α-bromo intermediate in ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (2 equivalents) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a general procedure for determining the binding affinity of the test compound to CNS receptors using radioligand binding assays.

Workflow Diagram:

G A Prepare Cell Membranes Expressing Target Receptor E Incubate Membranes, Radioligand, and Test Compound A->E B Prepare Assay Buffer B->E C Prepare Radioligand Solution C->E D Prepare Serial Dilutions of Test Compound D->E F Separate Bound and Free Radioligand (Filtration) E->F G Measure Radioactivity of Bound Ligand F->G H Data Analysis (IC50 and Ki Determination) G->H

Caption: Workflow for in vitro radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human μ-opioid, 5-HT₁A, 5-HT₂A, or D₂ receptor).

  • Specific radioligand for each receptor (e.g., [³H]-DAMGO, [³H]-8-OH-DPAT, [³H]-Ketanserin, [³H]-Spiperone).

  • Non-specific binding inhibitor (e.g., naloxone for μ-opioid receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

  • This compound.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its K₋ value.

    • Prepare the cell membrane suspension in the assay buffer.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound solution or vehicle (for total binding) or non-specific inhibitor (for non-specific binding).

      • Radioligand solution.

      • Cell membrane suspension.

    • Incubate at an appropriate temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 3: In Vivo Analgesic Assay (Mouse Hot Plate Test)

This protocol is a standard method for assessing the central analgesic activity of a compound.

Workflow Diagram:

G A Acclimatize Mice to the Hot Plate Apparatus B Determine Baseline Latency A->B C Administer Test Compound (i.p.) B->C D Administer Vehicle Control (i.p.) B->D E Administer Positive Control (e.g., Morphine, i.p.) B->E F Measure Latency at Timed Intervals (e.g., 30, 60, 90, 120 min) C->F D->F E->F G Data Analysis (Calculate % Maximum Possible Effect) F->G

Caption: Experimental workflow for the mouse hot plate test.

Materials:

  • Male or female mice (e.g., Swiss Webster), 20-25 g.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • This compound dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).

  • Positive control (e.g., Morphine sulfate).

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Acclimatization and Baseline Measurement:

    • Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start the stopwatch.

    • Record the latency time for the mouse to show a nociceptive response (e.g., licking a hind paw or jumping).

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) is set. If the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

    • This initial measurement serves as the baseline latency.

  • Compound Administration:

    • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of the test compound).

    • Administer the respective substances intraperitoneally (i.p.).

  • Post-treatment Latency Measurement:

    • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 1.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each mouse at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the % MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway Hypothesis

Based on its structural features, this compound may exert its CNS effects through modulation of monoaminergic and opioid signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition (putative) DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (putative) Receptor_5HT1A 5-HT1A Receptor Compound->Receptor_5HT1A Agonism (putative) Receptor_D2 D2 Receptor Compound->Receptor_D2 Antagonism (putative) Opioid_Receptor μ-Opioid Receptor Compound->Opioid_Receptor Agonism (putative) Signaling_Cascade Downstream Signaling Cascades Receptor_5HT1A->Signaling_Cascade Receptor_D2->Signaling_Cascade Opioid_Receptor->Signaling_Cascade Cellular_Response Modulation of Neuronal Excitability (Analgesia, Antidepressant Effects) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathways for this compound.

Conclusion

While further empirical data is required, the structural characteristics of this compound, in conjunction with the known pharmacology of its analogues, provide a strong rationale for its investigation as a novel CNS-acting agent. The protocols and hypothetical data presented herein offer a foundational framework for researchers to initiate the synthesis, characterization, and biological evaluation of this promising compound in the context of CNS drug discovery. Careful structure-activity relationship studies will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile.

References

Application Notes & Protocols: Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for the validation of an analytical method for the quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The described protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), ensuring the suitability of the method for its intended purpose, such as the quantification of the drug substance in bulk material or pharmaceutical formulations.[1][2][3] The validation process is designed to demonstrate specificity, linearity, accuracy, precision, and robustness of the analytical method.

A stability-indicating forced degradation study is also included to ensure the method can effectively separate the main analyte from any potential degradation products.[4][5][6] This is crucial for assessing the stability of the drug substance and for use in stability studies.[4][6]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the analysis of this compound. The following chromatographic conditions are a starting point and may require optimization.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes

Analytical Method Validation Protocols

The validation of the analytical method will be performed according to the following parameters:

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of potential interferences.

Protocol:

  • Analyze a blank sample (mobile phase).

  • Analyze a placebo sample (if applicable, containing all formulation excipients except the active pharmaceutical ingredient).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound that has been subjected to forced degradation (see section 3).

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation product peaks in the forced degradation sample chromatogram (resolution > 2.0).

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50Data
75Data
100Data
125Data
150Data
Correlation Coefficient (r²) Calculated Value
Regression Equation y = mx + c

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Example Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80DataDataCalculated
100DataDataCalculated
120DataDataCalculated
Mean % Recovery Calculated

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both days.

Table 4: Example Precision Data

Precision TypeSample 1Sample 2Sample 3Sample 4Sample 5Sample 6MeanRSD (%)
Repeatability ResultResultResultResultResultResultCalculatedCalculated
Intermediate Precision ResultResultResultResultResultResultCalculatedCalculated

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verifiable by analyzing a sample at this concentration with acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the HPLC method parameters, one at a time.

  • Analyze a standard solution with each modified condition.

  • Evaluate the effect on system suitability parameters.

Table 5: Example Robustness Parameters and Variations

ParameterOriginal ValueVariation 1Variation 2
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Mobile Phase pH 3.02.83.2
Mobile Phase Composition (%) 60:4058:4262:38

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Forced Degradation Study Protocol

Objective: To identify the likely degradation products and demonstrate the stability-indicating nature of the analytical method.[4][6] The industry-accepted range for degradation is typically between 5-20%.[5]

Protocol:

  • Expose samples of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analyze the stressed samples using the proposed HPLC method.

  • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the parent peak and the degradation peaks.

Table 6: Example Forced Degradation Results Summary

Stress Condition% DegradationNumber of DegradantsResolution of Major Degradant
Acid Hydrolysis DataDataData
Base Hydrolysis DataDataData
Oxidative Degradation DataDataData
Thermal Degradation DataDataData
Photolytic Degradation DataDataData

Visualizations

Analytical_Method_Validation_Workflow A Method Development (HPLC) B Method Validation A->B C System Suitability B->C D Specificity B->D E Linearity B->E F Accuracy B->F G Precision (Repeatability & Intermediate) B->G H LOD & LOQ B->H I Robustness B->I K Validated Method C->K J Forced Degradation (Specificity) D->J D->K E->K F->K G->K H->K I->K J->D

Caption: Workflow for analytical method validation.

Validation_Parameters_Relationship Core Core Validation Parameters Specificity Specificity Core->Specificity Linearity Linearity Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Robustness Robustness Core->Robustness SystemSuitability System Suitability Core->SystemSuitability Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of validation parameters.

References

Application Note: Development of a Stability-Indicating Assay for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol and its degradation products. The developed method is crucial for assessing the stability of the drug substance and ensuring its quality, safety, and efficacy throughout its shelf life. The protocol includes procedures for forced degradation studies, method development, and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a pharmaceutical compound with potential therapeutic applications. To ensure its stability and quality, a validated stability-indicating assay method (SIAM) is essential. A SIAM is a quantitative analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. According to ICH guidelines, a key aspect of a SIAM is its ability to resolve the API from its potential degradation products and any process impurities.

This document provides a step-by-step guide for researchers, scientists, and drug development professionals to establish a robust stability-indicating RP-HPLC method for this compound.

Experimental Workflow

The overall workflow for the development of the stability-indicating assay is depicted below.

Stability-Indicating Assay Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A API Characterization (Solubility, UV Spectrum) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C HPLC Method Development (Column, Mobile Phase, Detection) B->C D Method Optimization C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Stability Testing I->J K Quality Control of API & Drug Product J->K

Caption: Workflow for the development and validation of a stability-indicating assay.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

3.2. Instrumentation

  • HPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Forced-air oven

  • Photostability chamber

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

3.4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]

Forced Degradation Protocol cluster_stress Stress Conditions start Prepare Stock Solution of API (1 mg/mL in Diluent) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) start->base oxidative Oxidation (3% H2O2, RT, 24h) start->oxidative thermal Thermal Degradation (80°C, 48h) start->thermal photolytic Photolytic Degradation (ICH Q1B, 1.2 million lux hours) start->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC-PDA oxidative->analyze thermal->analyze photolytic->analyze neutralize->analyze

Caption: Protocol for forced degradation studies.

3.4.1. Acid Hydrolysis

  • Transfer 5 mL of the API stock solution (1 mg/mL) to a 10 mL volumetric flask.

  • Add 1 mL of 1 M HCl and keep at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute to volume with diluent.

3.4.2. Base Hydrolysis

  • Transfer 5 mL of the API stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1 M NaOH and keep at 60°C for 8 hours.

  • Cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute to volume with diluent.

3.4.3. Oxidative Degradation

  • Transfer 5 mL of the API stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Dilute to volume with diluent.

3.4.4. Thermal Degradation

  • Expose the solid API powder to 80°C in a forced-air oven for 48 hours.

  • Prepare a solution of the stressed solid at a concentration of 0.5 mg/mL in diluent.

3.4.5. Photolytic Degradation

  • Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Prepare a solution of the stressed solid at a concentration of 0.5 mg/mL in diluent.

3.5. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.

Method Validation Workflow validation Method Validation Parameters Specificity Linearity Accuracy Precision LOD & LOQ Robustness specificity_desc Peak Purity (PDA) Resolution > 2 validation:specificity->specificity_desc linearity_desc 5 Concentrations R² > 0.999 validation:linearity->linearity_desc accuracy_desc Spike Recovery (80-120%) Recovery 98-102% validation:accuracy->accuracy_desc precision_desc Repeatability (n=6) Intermediate Precision RSD < 2% validation:precision->precision_desc lod_loq_desc Signal-to-Noise Ratio LOD S/N > 3 LOQ S/N > 10 validation:lod_loq->lod_loq_desc robustness_desc Vary Flow Rate, pH, Temp System Suitability Check validation:robustness->robustness_desc

Caption: Key parameters for HPLC method validation.

Data Presentation

4.1. Results of Forced Degradation Studies

Stress Condition% Degradation of APINumber of DegradantsResolution (Rs) of API from Closest Peak
Acid Hydrolysis 15.2%22.8
Base Hydrolysis 28.5%33.1
Oxidative 10.8%13.5
Thermal 5.1%14.2
Photolytic 2.5%0N/A

4.2. Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity Rs > 2, Peak Purity > 990Passed
Linearity (Range) R² ≥ 0.9990.9998 (10-150 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL
Robustness System Suitability PassesRobust

Conclusion

The developed RP-HPLC method is specific, linear, accurate, precise, and robust for the determination of this compound. The method effectively separates the active pharmaceutical ingredient from its degradation products formed under various stress conditions, confirming its stability-indicating capability.[2][3][4] This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the stability assessment of this compound.

References

Application Notes and Protocols for the Study of N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

N-arylpiperazines are a class of organic compounds widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Their versatile and modular structure allows for modifications to achieve desired affinity, selectivity, and pharmacokinetic properties for various biological targets.[1] This structural motif is central to numerous drugs, particularly those targeting the central nervous system (CNS) by acting as ligands for aminergic G protein-coupled receptors (GPCRs) like serotonin, dopamine, and adrenergic receptors.[1][3][4] They are integral in treatments for schizophrenia, depression, and anxiety.[1] This document provides detailed experimental techniques and protocols for the synthesis, characterization, and evaluation of N-arylpiperazine derivatives.

Synthesis of N-Arylpiperazines

The construction of the core N-arylpiperazine structure is a critical first step. Methodologies have evolved from traditional, harsher conditions to more efficient and versatile catalytic systems.

Protocol 1.1: Traditional Synthesis via Nucleophilic Substitution

This classical method involves the reaction of a substituted aniline with bis(2-chloroethyl)amine, typically at high temperatures.[5][6]

Materials:

  • Substituted aniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

  • Diethylene glycol monomethyl ether (diglyme) as solvent

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask and condenser

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine the aniline (3.0 mmol) and bis(2-chloroethyl)amine hydrochloride (3.0 mmol).[5]

  • Add diethylene glycol monomethyl ether (0.75 mL).[5]

  • Heat the reaction mixture to 150°C and maintain for 6-12 hours.[5]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.[5]

  • Dissolve the residue in methanol (~4 mL) and add diethyl ether (~150 mL) to precipitate the hydrochloride salt of the product.[5]

  • Filter the precipitate and wash thoroughly with diethyl ether.[5]

  • To obtain the free amine, dissolve the HCl salt in water and treat with a saturated Na₂CO₃ solution until the solution is basic.[5]

  • Extract the aqueous layer with ethyl acetate (2x).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-arylpiperazine product.[5]

  • If necessary, purify the product further using silica gel column chromatography.[5]

Protocol 1.2: Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope, making it a preferred modern method.[7][8]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

  • Piperazine (or a mono-protected piperazine like N-Boc-piperazine) (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, (NHC)Pd(R-allyl)Cl) (1-5 mol%)[9][10]

  • Phosphine ligand (e.g., BINAP, DPPF, sterically hindered ligands) (1-10 mol%)[8]

  • Strong base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Add the aryl halide (1.0 eq), palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the piperazine (1.2 eq) and the base (1.5 eq).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Aniline/Aryl Halide + Piperazine Precursor) reaction Chemical Reaction (e.g., Buchwald-Hartwig) start->reaction quench Reaction Quench & Extraction reaction->quench dry Drying & Concentration quench->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Pure N-Arylpiperazine characterize->final_product

General workflow for synthesis and purification of N-arylpiperazines.

Physicochemical and Structural Characterization

Once synthesized and purified, the identity and structure of the N-arylpiperazine must be unequivocally confirmed.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the chemical structure of organic molecules. For N-arylpiperazines, temperature-dependent NMR can also reveal conformational behaviors, such as the interconversion of piperazine chair conformations and restricted rotation around the amide bond in acylated derivatives.[11][12]

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

  • Confirm the structure by analyzing chemical shifts, integration (for ¹H), and coupling patterns.

  • If the structure is complex or requires further confirmation, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • For conformational analysis, acquire ¹H NMR spectra at various temperatures (e.g., from 25°C up to 120°C) to observe the coalescence of signals, which allows for the calculation of activation energy barriers (ΔG‡) for conformational exchange.[11][13]

Protocol 2.2: X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, revealing precise bond lengths, angles, and intermolecular interactions.[14][15]

Procedure:

  • Grow single crystals of the N-arylpiperazine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A saturated solution in a solvent like ethyl acetate or chloroform has been successful for some derivatives.[12][16]

  • Carefully select and mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

  • Refine the structural model to obtain the final crystallographic information, including atomic coordinates and displacement parameters.[14]

Table 1: Example Characterization Data for a Synthesized N-Arylpiperazine Derivative

Technique Observation Interpretation
¹H NMR Signals in aromatic region (δ 6.8-7.5 ppm) and aliphatic region (δ 2.5-4.0 ppm). Integration corresponds to expected proton count. Confirms presence of aryl and piperazine rings.
¹³C NMR Number of signals matches the number of unique carbon atoms in the proposed structure. Confirms molecular symmetry and carbon skeleton.
Mass Spec (HRMS) Observed m/z value matches the calculated exact mass for the molecular formula (e.g., C₂₅H₂₇N₃O₄S).[17] Confirms elemental composition and molecular weight.

| X-Ray Crystal | Provides specific space group, unit cell dimensions, and atomic coordinates (e.g., monoclinic, P2₁/c).[14][16] | Unambiguously determines the 3D molecular structure in the solid state. |

G cluster_primary Primary Confirmation cluster_secondary Detailed Structural Analysis product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms identity Identity & Purity Confirmed nmr_2d 2D NMR (COSY, HSQC) xray X-Ray Crystallography identity->nmr_2d identity->xray

Workflow for the structural characterization of N-arylpiperazines.

Biological and Pharmacological Evaluation

Evaluating the biological activity of N-arylpiperazines is crucial to understanding their therapeutic potential. This involves assessing their affinity for molecular targets and their functional effects on cells.

Protocol 3.1: Radioligand Receptor Binding Assay

This assay quantifies the affinity (Ki) of a compound for a specific receptor, such as the serotonin 5-HT₁A or β₁-adrenergic receptor.[18][19]

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]dihydroalprenolol for β₁AR).[19]

  • Test N-arylpiperazine compound at a range of concentrations.

  • A non-radiolabeled antagonist (for determining non-specific binding, e.g., alprenolol).[19]

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes (e.g., 1.25 µg protein/well), the radioligand at a fixed concentration (e.g., 1.5 nM [³H]dihydroalprenolol), and varying concentrations of the test compound.[19]

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of a known antagonist (e.g., 10 µM alprenolol).[19]

  • Incubate the plate (e.g., 60 minutes at room temperature).

  • Harvest the membranes onto filter plates using a cell harvester and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percent specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a four-parameter logistic equation.[19]

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: In Vitro Cytotoxicity/Antiproliferative Assay

This protocol determines the concentration at which a compound inhibits cell growth, typically by 50% (IC₅₀), using cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., LNCaP, PC-3 for prostate cancer; MCF-7 for breast cancer).[18]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test N-arylpiperazine compound.

  • Sulforhodamine B (SRB) or Cell Counting Kit-8 (CCK-8) assay reagents.

  • 96-well cell culture plates.

  • Plate reader.

Procedure (using SRB assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[18]

  • After incubation, fix the cells with trichloroacetic acid (TCA).

  • Wash the plates with water and stain the cellular proteins with SRB dye.

  • Wash away the unbound dye and allow the plates to dry.

  • Solubilize the bound dye with a Tris-base solution.

  • Measure the absorbance (optical density) at ~510 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells.[18]

  • Plot cell viability against the log concentration of the compound to determine the IC₅₀ value.

Table 2: Example Biological Activity Data for N-Arylpiperazines

Compound ID Target Assay Type Result (IC₅₀ / Kᵢ) Reference
2b 5-HT₁A Receptor Binding Affinity Kᵢ = 412 nM [18]
5i Interferon Induction ISRE Reporter EC₅₀ = 13.1 µM [20]
18 Analgesia Writhing Test 78.7% Inhibition @ 40 mg/kg [21]
21 Androgen Receptor Binding Affinity IC₅₀ = 0.65 µM [22]

| 2a-c | Prostate Cancer Cells | Cytotoxicity | IC₅₀ = 15 - 73 µM |[18] |

ligand N-Arylpiperazine (Agonist) receptor GPCR (e.g., 5-HT1A) ligand->receptor Binds g_protein Gαβγ (Inactive) receptor->g_protein Activates g_protein_active Gα-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response second_messenger->response Triggers

A simplified GPCR signaling pathway often targeted by N-arylpiperazines.

In Vitro ADME and Pharmacokinetic Profiling

To be a successful drug, a compound must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In vitro assays are used early in the drug discovery process to predict these properties.[23][24]

Protocol 4.1: Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its metabolic clearance.[23]

Materials:

  • Human or mouse liver microsomes (HLM or MLM).[25]

  • NADPH (cofactor for CYP enzymes).

  • Test compound.

  • Phosphate buffer.

  • Acetonitrile (for quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of this line gives the elimination rate constant (k), which can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Protocol 4.2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict the absorption of orally administered drugs.[23][26]

Materials:

  • Caco-2 cells.

  • Transwell® filter plates.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compound and control compounds (high and low permeability).

  • LC-MS/MS system.

Procedure:

  • Culture Caco-2 cells on Transwell® filter inserts for ~21 days until they form a confluent, differentiated monolayer.

  • Confirm monolayer integrity using a method like transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.

  • Take samples from the basolateral (lower) chamber at various time points.

  • For basolateral-to-apical (B→A) permeability, add the compound to the basolateral chamber and sample from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

  • The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.

Table 3: Example In Vitro ADME & In Vivo Pharmacokinetic Data for an N-Arylpiperazine

Parameter Assay Result Interpretation
Solubility Aqueous Solubility > 75 µM Adequate solubility for absorption.[25]
Permeability Caco-2 Papp (A→B) > 10 x 10⁻⁶ cm/s High gastrointestinal permeability predicted.[25]
Metabolism HLM Stability (t₁/₂) > 60 min Low clearance; likely to have a good half-life in vivo.[25]
Distribution Plasma Protein Binding 95% Highly bound, but typical for CNS drugs.
In Vivo PK (Rat) Oral Bioavailability (F%) 45% Good absorption and metabolic stability.
In Vivo PK (Rat) Cmax @ 10 mg/kg oral 250 ng/mL Achieves significant plasma concentration.[27][28]

| In Vivo PK (Rat) | Half-life (t₁/₂) | 8 hours | Suitable for once or twice-daily dosing.[28] |

cluster_tier1 Tier 1: Early Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection start Hit/Lead Compound sol Kinetic Solubility start->sol logd LogD start->logd met_stab Microsomal Stability start->met_stab caco2 Caco-2 Permeability sol->caco2 logd->caco2 met_stab->caco2 cyp CYP Inhibition (IC₅₀) caco2->cyp ppb Plasma Protein Binding caco2->ppb hep_stab Hepatocyte Stability cyp->hep_stab met_id Metabolite ID cyp->met_id herg hERG Assay cyp->herg ppb->hep_stab ppb->met_id ppb->herg dev_candidate Development Candidate hep_stab->dev_candidate met_id->dev_candidate herg->dev_candidate

A typical in vitro ADME screening cascade for drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of styrene oxide with N-phenylpiperazine. This reaction directly forms the desired β-amino alcohol structure.

Q2: What are the key factors influencing the yield of this reaction?

A2: The primary factors affecting the reaction yield include reaction temperature, stoichiometry of the reactants (styrene oxide and N-phenylpiperazine), choice of solvent, and the presence or absence of a catalyst.

Q3: What are the potential side products in this synthesis?

A3: A common side product is the regioisomer, 2-Phenyl-2-(4-phenylpiperazino)-1-ethanol, formed from the alternative ring-opening of the epoxide. Other potential impurities may arise from unreacted starting materials or polymerization of styrene oxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Impure starting materials- Use a fresh or newly activated catalyst.- Gradually increase the reaction temperature, monitoring for product formation and side reactions.[1]- Ensure the purity of styrene oxide and N-phenylpiperazine using techniques like distillation or recrystallization.
Low Yield - Suboptimal stoichiometry- Inefficient mixing- Short reaction time- Experiment with varying the molar ratio of N-phenylpiperazine to styrene oxide. An excess of the amine can sometimes improve the yield.[1]- Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Increase the reaction time and monitor progress by TLC or HPLC until the starting material is consumed.
Formation of Regioisomeric Impurity - Reaction conditions favoring non-selective ring-opening- Employ a regioselective catalyst. While not always necessary, certain Lewis acids or metal complexes can favor the desired isomer.- Optimize the reaction temperature; lower temperatures often favor higher regioselectivity.
Difficulty in Product Isolation/Purification - Emulsion formation during workup- Similar polarity of product and byproducts- Break emulsions by adding a saturated brine solution.- Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the ring-opening of epoxides with amines. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Styrene oxide

  • N-phenylpiperazine

  • Solvent (e.g., Toluene, Acetonitrile, or solvent-free)

  • Optional: Catalyst (e.g., Acetic Acid)[2]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylpiperazine (1.0 equivalent) in the chosen solvent.

  • Add styrene oxide (1.0 to 1.2 equivalents) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-170°C) and stir vigorously.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Ring-Opening of Styrene Oxide with Amines (Illustrative Data based on Analogous Reactions)

Entry Amine (Equivalents) Catalyst Solvent Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio Reference
1Piperidine (1)NoneToluene2524No Reaction-[1]
2Piperidine (1)Acetic AcidNone2514770:30[1]
3Piperidine (1)NoneNone1700.57986:14[1]
4Piperidine (3)NoneNone1700.58480:20[1]
5Piperidine (1)NoneNone1700.428891:9[1]

Note: This table presents data from the reaction of styrene oxide with piperidine as a model system to illustrate the impact of different reaction parameters. Similar optimization would be necessary for the reaction with N-phenylpiperazine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Styrene Oxide & N-Phenylpiperazine in Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/HPLC) heat->monitor monitor->heat Continue Reaction cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Stoichiometry low_yield->cause1 cause2 Low Temperature low_yield->cause2 cause3 Impure Reagents low_yield->cause3 cause4 Insufficient Reaction Time low_yield->cause4 solution1 Optimize Molar Ratio cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Extend Reaction Time cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The information is tailored to researchers, scientists, and drug development professionals to help identify and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for HPLC analysis?

A1: Understanding the compound's properties is crucial for method development. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 94262-62-1[1][2]
Molecular Formula C18H22N2O[1][2]
Molecular Weight 282.38 g/mol [1][2]

Q2: What is a recommended starting point for a reversed-phase HPLC method for this compound?

A2: While a specific validated method was not found in the provided search, a general reversed-phase (RP-HPLC) method is a robust starting point for a molecule with its characteristics. The basic nitrogen in the piperazine ring and the hydroxyl group suggest that peak shape may be improved by using a slightly acidic mobile phase to ensure consistent protonation.

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: (0.1% Acetic Acid or Formic Acid in Water) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm (based on similar compounds[3])
Injection Volume 10 µL
Column Temperature 25 °C

Q3: Why am I observing peak tailing with my analyte?

A3: Peak tailing is a common issue, especially with basic compounds like this compound. It can be caused by several factors:

  • Secondary Interactions: The basic nitrogen atom can interact with residual acidic silanol groups on the silica-based column packing, causing tailing.[4] Using a mobile phase with a low pH or adding a competitor base like triethylamine (TEA) can mitigate this.[4]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[4][5] Whenever possible, dissolve the sample in the mobile phase.[5]

Q4: My system backpressure is suddenly very high. What are the likely causes?

A4: High backpressure typically indicates a blockage somewhere in the flow path.[4][6] Common causes include:

  • Blocked Column Frit: Particulates from the sample or worn pump seals can clog the inlet frit of the column.[4]

  • Precipitation: Buffer salts or the sample itself may precipitate if the organic solvent concentration is too high or if there is a significant solvent mismatch.[4][6]

  • Contamination: Buildup of sample components on the column can lead to increased pressure.[7]

Q5: Why are my retention times drifting or changing between injections?

A5: Fluctuating retention times suggest a lack of system stability. Key areas to investigate include:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration or pH, can cause shifts.[6] Insufficient degassing can also lead to bubble formation in the pump, causing flow rate fluctuations.[5]

  • System Leaks: A leak in a fitting, pump seal, or injector seal will cause the flow rate to be inconsistent, leading to variable retention times.[5][6]

  • Column Temperature: Inadequate temperature control can cause retention times to drift, as temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[5]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common HPLC issues in a question-and-answer format.

Guide 1: High or Fluctuating System Pressure
  • Is the pressure high with and without the column?

    • Yes: The blockage is in the system before the column. Check for clogged tubing, in-line filters, or issues with the injector or autosampler.[4]

    • No (Pressure is normal without the column): The blockage is in the column itself. Proceed to the next question.[4]

  • What should I do if the column is the source of high pressure?

    • First, try back-flushing the column (reversing the flow direction) with a solvent that can dissolve potential contaminants.[4][6] If using buffered mobile phases, flush with water first to prevent salt precipitation.[4] If the problem persists, the inlet frit may need to be replaced.[5]

  • My pressure is fluctuating cyclically. What does this indicate?

    • This is often a sign of a problem with the pump, such as an air bubble trapped in a pump head, a faulty check valve, or a worn pump seal.[5] Purging the pump or sonicating the check valves can often resolve these issues.[5]

Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)
  • Are all peaks in the chromatogram tailing?

    • Yes: This could point to an extra-column effect (e.g., excessive tubing length between the injector and column or column and detector) or significant contamination at the head of the column.[4]

    • No (Only specific peaks are tailing): This is likely due to secondary chemical interactions between the analyte and the stationary phase, as described in FAQ Q3.[4]

  • My peaks are split or broader than usual. What is the cause?

    • This can be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[4] It can also indicate a partially blocked frit or a void (a channel or depression) that has formed in the column packing material at the inlet.

Guide 3: Baseline and Sensitivity Issues
  • Why is my baseline noisy or drifting?

    • Noisy Baseline: Common causes include air bubbles in the detector, a contaminated detector cell, or a failing detector lamp.[6] Insufficiently mixed or poorly degassed mobile phase can also contribute.[6]

    • Drifting Baseline: This is often due to a column that is not fully equilibrated, changes in mobile phase composition during a run, or temperature fluctuations.[7]

  • Why are my peaks suddenly much smaller or absent?

    • Check the simple things first: Is the detector lamp on? Is there sufficient sample in the vial?[5] Also, verify that the correct sample was injected and that it has not degraded. An air bubble in the sample loop of the injector can also lead to incomplete injections.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing common HPLC problems.

HPLC_Troubleshooting start Identify Problem pressure Pressure Issue start->pressure peak_shape Peak Shape Issue start->peak_shape retention Retention Time Issue start->retention baseline Baseline/Sensitivity Issue start->baseline high_p High Pressure (Blockage) pressure->high_p High low_p Low Pressure (Leak) pressure->low_p Low fluct_p Fluctuating Pressure (Pump/Air) pressure->fluct_p Fluctuating tailing Tailing (Secondary Interactions) peak_shape->tailing split Splitting/Broad (Solvent/Void) peak_shape->split drift Drifting RT (Temp/Equilibration) retention->drift erratic Erratic RT (Leak/Air) retention->erratic noise Noisy Baseline (Air/Detector Cell) baseline->noise low_sens Low Sensitivity (Injection/Lamp) baseline->low_sens

Caption: A flowchart for systematic HPLC troubleshooting.

References

Technical Support Center: Optimizing N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpiperazines. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The two primary synthetic routes for N-arylpiperazines are the palladium-catalyzed Buchwald-Hartwig amination and the classical approach involving the reaction of an aniline with bis(2-chloroethyl)amine.[1][2] The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope.[1][3]

Q2: I am getting a low yield in my Buchwald-Hartwig reaction. What are the potential causes?

A2: Low yields in Buchwald-Hartwig aminations for N-arylpiperazine synthesis can stem from several factors:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Incorrect ligand choice: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are often effective.[5]

  • Suboptimal base: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary.[3][6]

  • Low reaction temperature or insufficient reaction time: While milder conditions are a benefit of this reaction, some less reactive aryl halides may require higher temperatures or longer reaction times to achieve full conversion.

Q3: What are the common side products in N-arylpiperazine synthesis, and how can I minimize them?

A3: A common side product is the N,N'-diarylpiperazine (bis-arylation), especially when using an excess of the aryl halide or under prolonged reaction times. To minimize this, you can:

  • Use a slight excess of piperazine relative to the aryl halide.

  • Slowly add the aryl halide to the reaction mixture.

  • Monitor the reaction closely by TLC or LC-MS and stop it once the mono-arylated product is maximized.

Another potential side reaction is hydrodehalogenation of the aryl halide, particularly with aryl bromides and iodides. This can be minimized by ensuring an efficient catalytic cycle through proper ligand and base selection.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent is crucial for ensuring the solubility of all reaction components.[3] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[3] For substrates with poor solubility, a mixture of solvents might be beneficial. A solvent selection guide can be a useful tool for choosing environmentally preferable options.[7][8][9] In some cases, using piperazine itself as the solvent for a solvent-free reaction can be an eco-friendly and cost-effective approach.[10][11]

Q5: What are the best practices for purifying N-arylpiperazines?

A5: Purification can be challenging due to the basic nature of the product and the potential for residual palladium catalyst. Common purification techniques include:

  • Column chromatography: Silica gel chromatography is frequently used. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Adding a small amount of a basic modifier like triethylamine (Et3N) to the eluent can help to prevent product tailing on the silica gel.

  • Acid-base extraction: The basic nature of the piperazine nitrogen allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. Ensure all reagents and solvents are anhydrous and degassed.[3]
Inappropriate ligandScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5]
Incorrect baseFor standard reactions, use a strong base like NaOtBu or LHMDS. For base-sensitive substrates, try weaker inorganic bases like K3PO4 or Cs2CO3.[3]
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[3]
Aryl halide reactivityAryl bromides are generally more reactive than aryl chlorides. For chlorides, a more active catalyst system may be required.[3]
Formation of Bis-arylated Side Product Incorrect stoichiometryUse a 1.1 to 1.5-fold excess of piperazine.
High concentrationRun the reaction at a lower concentration.
Prolonged reaction timeMonitor the reaction progress and quench it as soon as the starting material is consumed.
Hydrodehalogenation of Aryl Halide Inefficient catalyst turnoverOptimize the ligand-to-metal ratio. Ensure the base is sufficiently strong to facilitate the catalytic cycle.
Difficulty in Product Purification Product streaking on TLC/columnAdd 0.5-1% triethylamine to the eluent during column chromatography.
Palladium contaminationUse a palladium scavenger resin or perform an activated carbon treatment.
Emulsion during workupAdd brine to the aqueous layer to break the emulsion.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol), piperazine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Optimization

Below are diagrams to aid in troubleshooting and optimizing your N-arylpiperazine synthesis.

Buchwald_Hartwig_Troubleshooting Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity (Pre-catalyst, Inert Atmosphere) Start->CheckCatalyst 1. Start Here ScreenLigands Screen Ligands (e.g., XPhos, SPhos) CheckCatalyst->ScreenLigands If still low yield OptimizeBase Optimize Base (NaOtBu, K3PO4) ScreenLigands->OptimizeBase If still low yield IncreaseTemp Increase Temperature and/or Time OptimizeBase->IncreaseTemp If still low yield Success Improved Yield IncreaseTemp->Success Side_Product_Mitigation Start Side Product Observed BisArylation Bis-Arylation? Start->BisArylation Hydrodehalogenation Hydrodehalogenation? Start->Hydrodehalogenation BisArylation->Hydrodehalogenation No AdjustStoichiometry Adjust Stoichiometry (Excess Piperazine) BisArylation->AdjustStoichiometry Yes OptimizeCatalystSystem Optimize Catalyst System (Ligand/Base) Hydrodehalogenation->OptimizeCatalystSystem Yes Resolved Side Product Minimized Hydrodehalogenation->Resolved No SlowAddition Slow Addition of Aryl Halide AdjustStoichiometry->SlowAddition MonitorReaction Monitor Reaction Closely SlowAddition->MonitorReaction OptimizeCatalystSystem->Resolved MonitorReaction->Resolved

References

Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of phenylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many phenylpiperazine compounds?

A1: The poor oral bioavailability of phenylpiperazine compounds typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: Many derivatives of the phenylpiperazine scaffold are lipophilic, leading to low solubility in the gastrointestinal fluids. This is a rate-limiting step for absorption, as a drug must be in solution to be absorbed.

  • Extensive First-Pass Metabolism: Phenylpiperazine compounds are often subject to significant metabolism in the gut wall and liver before they reach systemic circulation.[1][2] For instance, nefazodone, a phenylpiperazine antidepressant, has an oral bioavailability of only about 20% due to extensive first-pass metabolism.[3][4] This metabolic process is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[5]

  • Efflux Transporter Activity: Some phenylpiperazine derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes. These transporters actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.

Q2: How can I determine if my phenylpiperazine compound is a substrate for P-glycoprotein (P-gp)?

A2: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of P-gp. A bi-directional transport study is performed, measuring the apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp. The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or quinidine. A significant reduction in the efflux ratio in the presence of the inhibitor further confirms P-gp mediated efflux.

Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble phenylpiperazine compound?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble phenylpiperazine compounds:

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly increase the drug's surface area and wettability, leading to improved dissolution. Common techniques for preparing solid dispersions include solvent evaporation, fusion (melting), and kneading.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanosuspensions, can maintain the drug in a solubilized state in the gastrointestinal tract. Upon contact with gastrointestinal fluids, these systems form fine oil-in-water emulsions or microemulsions, facilitating drug absorption.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which in turn enhances the dissolution velocity. Nanosuspensions are a common approach to achieve this.

Q4: Can a prodrug approach be used to overcome the high first-pass metabolism of phenylpiperazine compounds?

A4: Yes, a prodrug strategy can be a highly effective approach.[6] By chemically modifying the parent drug molecule at a site of metabolism, it is possible to temporarily block the metabolic pathway. The prodrug is designed to be inactive and to be converted back to the active parent drug in systemic circulation. This strategy can significantly increase the amount of active drug that reaches the bloodstream.

Troubleshooting Guides

Issue 1: My phenylpiperazine compound shows poor dissolution in vitro.

This is a common issue for lipophilic phenylpiperazine derivatives and is a primary indicator of potential poor oral bioavailability.

Troubleshooting Workflow

start Poor In Vitro Dissolution strategy Select a Solubility Enhancement Strategy start->strategy sd Solid Dispersion strategy->sd Option 1 lipid Lipid-Based Formulation strategy->lipid Option 2 nano Nanosuspension strategy->nano Option 3 sd_eval Prepare and Evaluate Solid Dispersion sd->sd_eval lipid_eval Prepare and Evaluate Lipid Formulation lipid->lipid_eval nano_eval Prepare and Evaluate Nanosuspension nano->nano_eval dissolution_test Perform Comparative Dissolution Testing sd_eval->dissolution_test lipid_eval->dissolution_test nano_eval->dissolution_test success Improved Dissolution dissolution_test->success

Caption: Troubleshooting workflow for poor in vitro dissolution.

Experimental Protocols:

  • Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, dichloromethane).

    • Dissolve the phenylpiperazine compound and the carrier in the solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder and pass it through a sieve.

    • Characterize the solid dispersion for drug content, morphology (e.g., using scanning electron microscopy), and physical state (e.g., using X-ray diffraction to confirm amorphous nature).

    • Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the pure drug.

  • Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

    • Excipient Screening: Determine the solubility of the phenylpiperazine compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

    • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.

    • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the phenylpiperazine compound in the mixture of oil, surfactant, and cosurfactant with gentle heating and vortexing.

    • Characterization:

      • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time it takes to form a clear or slightly bluish-white emulsion.

      • Droplet Size Analysis: Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

      • In Vitro Dissolution: Perform dissolution studies and compare the drug release profile with that of the pure drug.

Issue 2: My phenylpiperazine compound has good solubility but still shows low oral bioavailability.

This scenario suggests that poor permeability, high first-pass metabolism, or P-gp efflux may be the limiting factors.

Troubleshooting Workflow

start Good Solubility, Low Bioavailability caco2 Perform Caco-2 Permeability Assay start->caco2 prodrug Consider Prodrug Strategy start->prodrug Address First-Pass Metabolism efflux_ratio Calculate Efflux Ratio caco2->efflux_ratio high_efflux High Efflux Ratio (>2) efflux_ratio->high_efflux low_efflux Low Efflux Ratio (<2) efflux_ratio->low_efflux pgp_inhibitor Co-administer with P-gp Inhibitor high_efflux->pgp_inhibitor Investigate P-gp Efflux permeation_enhancer Formulate with Permeation Enhancer low_efflux->permeation_enhancer Address Poor Permeability in_vivo_test In Vivo Bioavailability Study pgp_inhibitor->in_vivo_test permeation_enhancer->in_vivo_test prodrug->in_vivo_test success Improved Bioavailability in_vivo_test->success

Caption: Troubleshooting workflow for good solubility but low bioavailability.

Experimental Protocols:

  • Protocol 3: Caco-2 Permeability Assay for Efflux Assessment

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

    • Transport Studies:

      • A to B Transport: Add the phenylpiperazine compound (in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the Transwell® insert. At predetermined time points, collect samples from the basolateral (B) side.

      • B to A Transport: Add the compound to the basolateral (B) side and collect samples from the apical (A) side.

    • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio: Determine the efflux ratio (Papp(B-A) / Papp(A-B)).

    • (Optional) P-gp Inhibition: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil) to confirm P-gp involvement.

  • Protocol 4: Prodrug Strategy to Mitigate First-Pass Metabolism

    • Identify Metabolic Soft Spots: Use in vitro metabolism studies with liver microsomes or hepatocytes to identify the primary sites of metabolism on the phenylpiperazine scaffold.

    • Prodrug Design: Design a prodrug by chemically modifying the identified metabolic "soft spot" with a promoiety that is stable in the gastrointestinal tract but is cleaved in the systemic circulation to release the active parent drug.

    • Synthesis and Characterization: Synthesize the designed prodrug and confirm its structure and purity.

    • In Vitro Stability and Conversion: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids and its conversion to the parent drug in plasma and liver homogenates.

    • In Vivo Pharmacokinetic Study: Conduct a comparative pharmacokinetic study in an animal model (e.g., rats) to compare the oral bioavailability of the prodrug with that of the parent drug. Measure the plasma concentrations of both the prodrug and the released parent drug over time to determine the extent of bioavailability enhancement.

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on improving the bioavailability of phenylpiperazine compounds and related strategies.

Table 1: Permeability Enhancement of Phenylpiperazine Derivatives in Caco-2 Model

CompoundConcentration (mM)Fold-Increase in Calcein PermeabilityReference
1-Phenylpiperazine10~10[7]
1-Methyl-4-phenylpiperazine10>100[7]
1-(4-Methylphenyl)piperazine10>100[7]

Table 2: In Vivo Bioavailability Enhancement of a Gambogenic Acid Nanosuspension in Rats

FormulationCmax (ng/mL)AUC (0-∞) (ng·h/mL)Fold-Increase in AUCReference
Reference Formulation185.3 ± 45.21025.4 ± 213.7-[8]
Nanosuspension312.6 ± 68.92697.8 ± 543.12.63[8]

Table 3: Pharmacokinetic Parameters of Nefazodone in Humans

ParameterValueReference
Oral Bioavailability~20%[3][4]
Time to Peak Plasma Concentration (Tmax)~1-3 hours[9]
Protein Binding>99%[9]

Note: While gambogenic acid is not a phenylpiperazine, this data illustrates the potential of nanosuspension technology to significantly enhance the bioavailability of poorly soluble compounds.

Signaling Pathways and Experimental Workflows

Diagram 1: General Strategy for Overcoming Poor Bioavailability

start Poor Bioavailability of Phenylpiperazine Compound problem_id Identify Limiting Factor(s) start->problem_id solubility Poor Solubility problem_id->solubility Dissolution Limited permeability Poor Permeability problem_id->permeability Permeability Limited metabolism First-Pass Metabolism problem_id->metabolism Metabolism Limited formulation Formulation Strategies (Solid Dispersion, SEDDS, Nanosuspension) solubility->formulation permeation Permeation Enhancers permeability->permeation prodrug Prodrug Approach metabolism->prodrug in_vivo In Vivo Pharmacokinetic Studies formulation->in_vivo permeation->in_vivo prodrug->in_vivo success Optimized Bioavailability in_vivo->success

Caption: A decision tree for selecting a strategy to improve bioavailability.

References

"reducing side effects in animal studies with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS No. 94262-62-1) is not available in the public scientific literature. The following troubleshooting guides and FAQs have been developed based on the known pharmacological profiles of the broader class of phenylpiperazine derivatives. This information is intended for educational and general guidance purposes only and may not be applicable to the specific compound . Researchers should exercise extreme caution and conduct thorough dose-finding and safety studies for any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of action for phenylpiperazine derivatives?

A1: Phenylpiperazine derivatives are a class of psychoactive compounds that can interact with various neurotransmitter systems in the central nervous system (CNS).[1] Many act as agonists or antagonists at serotonin (5-HT) and dopamine (D2) receptors. Some, like 1-phenylpiperazine, can also act as monoamine releasing agents, affecting the levels of norepinephrine, serotonin, and dopamine.[2] The specific profile depends on the substitutions on the phenyl and piperazine rings.

Q2: What are the commonly observed behavioral effects of phenylpiperazine derivatives in animal models?

A2: Depending on their specific receptor affinities, these compounds can produce a range of effects. These may include psychostimulant activity, anxiogenic (anxiety-inducing) or anxiolytic (anxiety-reducing) effects, and alterations in motor function such as catalepsy or stereotyped behaviors.[3]

Q3: What are the potential adverse effects to monitor for in animal studies?

A3: Given the common CNS activity of this class, potential side effects include, but are not limited to:

  • Neurological: Seizures, tremors, catalepsy, excessive stereotyped behaviors (e.g., repetitive head movements, gnawing).

  • Cardiovascular: Tachycardia (increased heart rate), hypertension (high blood pressure), potential for arrhythmias.

  • Autonomic: Hyperthermia (increased body temperature), salivation, pupillary changes.

  • General: Reduced food and water intake, weight loss, lethargy, or hyperactivity.

Q4: How can I begin to establish a safe and effective dose range?

A4: Start with a very low dose ("scout dose") in a small number of animals to observe for any immediate, severe adverse reactions. A typical approach involves a dose-escalation study, where doses are gradually increased in different groups of animals. It is crucial to establish a dose-response curve for both efficacy and toxicity.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity
Potential Cause Troubleshooting/Mitigation Strategy
Overdose/Toxicity - Immediately cease administration.- Review your dose calculations and dilution protocols.- Reduce the dose by 50-90% for subsequent experiments.- Consider a more gradual dose escalation schedule.
Route of Administration - Rapid intravenous (IV) bolus can cause acute toxicity. Consider a slower infusion rate or a different route (e.g., intraperitoneal (IP), subcutaneous (SC), oral (PO)).- Ensure proper technique for the chosen route to avoid accidental administration into a vessel or organ.
Vehicle Toxicity - Run a control group that receives only the vehicle to rule out its contribution to the adverse effects.
Issue 2: High Incidence of Seizures or Severe Neurological Side Effects
Potential Cause Troubleshooting/Mitigation Strategy
CNS Overstimulation - The compound may have a high affinity for receptors involved in seizure thresholds (e.g., certain serotonin or dopamine subtypes).- Lower the dose.- Consider co-administration with a standard anticonvulsant in a separate, exploratory study to understand the mechanism, but this can introduce confounding variables.
Off-Target Effects - The compound may be interacting with other receptors or ion channels unexpectedly.- Characterize the in vitro receptor binding profile of the compound if not already known.
Issue 3: Significant Weight Loss or Reduced Food/Water Intake
Potential Cause Troubleshooting/Mitigation Strategy
Psychostimulant Effects - The compound may be suppressing appetite, a common effect of monoamine releasing agents.[2]- Monitor food and water intake daily.- Provide highly palatable, high-calorie food supplements.- Consider a less frequent dosing schedule if the effect is acute and transient after each dose.
General Malaise - The animal may be experiencing general discomfort or toxicity.- Assess for other signs of distress (e.g., posture, grooming).- Lower the dose or consider humane euthanasia if signs of severe distress are present.

Experimental Protocols

Protocol 1: Dose Escalation Study for Initial Safety Assessment in Rodents

  • Animal Model: Select a single rodent species and strain (e.g., male Wistar rats).

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Group Allocation: Assign animals to groups (n=3-5 per group), including one vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline, DMSO/saline). Ensure the compound is fully dissolved.

  • Administration:

    • Start with a very low dose (e.g., 0.1 mg/kg, IP).

    • Administer escalating doses to subsequent groups (e.g., 0.3, 1, 3, 10 mg/kg). The exact steps will depend on the observed effects.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for any acute signs of toxicity (e.g., seizures, catalepsy, extreme agitation).

    • Record clinical observations (e.g., posture, activity level, breathing) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weight daily.

  • Endpoint: The study can determine the Maximum Tolerated Dose (MTD) and identify key side effects to monitor in future efficacy studies.

Visualizations

cluster_workflow Troubleshooting Workflow for Adverse Events AE Adverse Event Observed (e.g., Seizure, Weight Loss) Assess Assess Severity AE->Assess Stop Stop Experiment & Provide Supportive Care Assess->Stop Severe Review Review Dose, Route, Vehicle & Calculations Assess->Review Mild/ Moderate Reduce Reduce Dose (e.g., by 50%) Review->Reduce Modify Modify Protocol (e.g., Change Route, Vehicle) Review->Modify Restart Restart with Modified Protocol Reduce->Restart Modify->Restart

Caption: General troubleshooting workflow for addressing adverse events in animal studies.

cluster_pathway Hypothetical Signaling Pathway for Phenylpiperazine Derivatives Compound Phenylpiperazine Derivative DAT Dopamine Transporter (DAT) Compound->DAT Blocks SERT Serotonin Transporter (SERT) Compound->SERT Blocks D2R Dopamine D2 Receptor Compound->D2R Binds HTR Serotonin Receptor (e.g., 5-HT2A) Compound->HTR Binds Release Increased Synaptic Dopamine & Serotonin DAT->Release SERT->Release Modulation Receptor Modulation D2R->Modulation HTR->Modulation Effects Behavioral & Side Effects (Stimulation, Anxiety, etc.) Release->Effects Modulation->Effects

Caption: Potential mechanisms of action for a hypothetical phenylpiperazine derivative.

References

Technical Support Center: Purification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][2][3] Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes or water) to identify the optimal system.[2]
Excessive Solvent Used Using too much solvent will keep the compound in solution even at low temperatures, significantly reducing the yield.[3] Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent is added, carefully evaporate the excess.[3]
Crystallization Did Not Occur or Was Incomplete Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product Loss During Filtration Washing the crystals with a solvent in which the product is soluble will lead to significant loss. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Stationary Phase For basic compounds like this compound, standard silica gel can be slightly acidic, leading to peak tailing and poor separation.[4] Consider using neutral or basic alumina, or deactivated silica gel. For reversed-phase chromatography, a C18 column can be used.[5]
Incorrect Mobile Phase Polarity If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the target compound may not elute at all.[4][6] Use thin-layer chromatography (TLC) to screen for an optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[6]
Co-elution of Impurities An impurity may have a similar polarity to the target compound, making separation difficult with a standard isocratic mobile phase. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape of basic compounds and enhance separation.
Sample Overloading Loading too much crude material onto the column will result in broad bands and poor separation. Use a column with a diameter and amount of stationary phase appropriate for the sample size. A general rule of thumb is a 20:1 to 50:1 ratio of adsorbent to sample weight.[6]
Compound Instability on Silica Gel The compound may be degrading on the acidic silica gel.[8] Perform a 2D TLC to check for stability. If the compound is unstable, switch to a different stationary phase like alumina or consider another purification method.[8]

Issue 3: Product Fails to Solidify ("Oils Out") During Recrystallization

Potential Cause Troubleshooting Step
Solution is Supersaturated The concentration of the solute is too high, or the solution was cooled too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Presence of Impurities Impurities can inhibit crystal lattice formation. Attempt to remove the impurities by another method, such as column chromatography, before recrystallization.
Inherent Property of the Compound Some compounds are prone to oiling out. Try using a different solvent system or a two-solvent recrystallization method.[1][9] Dissolve the compound in a "good" solvent at its boiling point, then add a "poor" solvent dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[9]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The most common synthesis involves the ring-opening of styrene oxide with N-phenylpiperazine.[10][11][12] Therefore, likely impurities include:

  • Unreacted starting materials: Styrene oxide and N-phenylpiperazine.

  • Di-substituted product: 1,2-Diphenyl-1,2-bis(4-phenylpiperazino)ethane, formed if two molecules of N-phenylpiperazine react with one molecule of styrene oxide.

  • Regioisomer: 2-Phenyl-2-(4-phenylpiperazino)-1-ethanol, although the reaction is generally regioselective for attack at the less substituted carbon of the epoxide.[12]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light and/or with a staining agent to identify which fractions contain the pure product.

Q3: My compound streaks on the TLC plate. What does this mean and how can I fix it?

A3: Streaking of basic compounds on silica TLC plates is common due to strong interactions with the acidic stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the developing solvent.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: While the optimal solvent must be determined experimentally, good starting points for amino alcohols include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[2] Given the aromatic nature of the compound, toluene may also be a suitable solvent.

Q5: Can I use preparative HPLC for purification?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds, especially for achieving high purity on a smaller scale. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a common choice for basic compounds.[5]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to its boiling point with stirring. Continue adding solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry until a constant weight is achieved.

Protocol 2: Column Chromatography

  • Adsorbent and Solvent Selection: Based on TLC analysis, choose a suitable adsorbent (e.g., silica gel or alumina) and a solvent system that provides good separation.[4][6]

  • Column Packing: Pack a glass column with a slurry of the chosen adsorbent in the eluting solvent. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.[6] Alternatively, for compounds with low solubility in the mobile phase, dry loading can be performed by adsorbing the compound onto a small amount of silica gel before adding it to the column.[14]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Product (this compound + Impurities) Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PrepHPLC Preparative HPLC CrudeProduct->PrepHPLC TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC Analytical HPLC PrepHPLC->HPLC TLC->ColumnChromatography If Impure PureProduct Pure Product TLC->PureProduct If Pure HPLC->PrepHPLC If Impure HPLC->PureProduct If Pure NMR NMR Spectroscopy PureProduct->NMR Characterization troubleshooting_logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure Pure Pure Product IsPure->Pure Yes Impure Identify Problem IsPure->Impure No LowYield Low Yield? Impure->LowYield OilingOut Oiling Out? LowYield->OilingOut No OptimizeRecrystallization Optimize Recrystallization (Solvent, Cooling Rate) LowYield->OptimizeRecrystallization Yes PersistentImpurity Persistent Impurity? OilingOut->PersistentImpurity No OilingOut->OptimizeRecrystallization Yes OptimizeColumn Optimize Column Chromatography (Stationary/Mobile Phase) PersistentImpurity->OptimizeColumn Yes OptimizeRecrystallization->Start OptimizeColumn->Start

References

Technical Support Center: LC-MS/MS Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2][3] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to unreliable results.[4][5]

Q2: I am observing significant ion suppression in my analysis. What are the likely causes?

A2: Ion suppression is a common type of matrix effect that reduces the signal of the analyte.[1] It often occurs when co-eluting matrix components compete with the analyte for ionization.[1] The electrospray ionization (ESI) source is particularly susceptible to these effects.[2][6] Common causes of ion suppression include:

  • Co-elution of endogenous matrix components: Phospholipids from plasma or serum samples are a notorious cause of ion suppression.[4]

  • High concentrations of salts or buffers: These can alter the droplet properties in the ESI source, hindering analyte ionization.[1]

  • Presence of other drugs or metabolites: If the sample contains other substances that co-elute with your analyte, they can compete for ionization.[4]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: In this qualitative method, a constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.[7][8]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[3] The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Problem: Poor peak shape and inconsistent retention times for this compound.

Possible Cause Suggested Solution
Matrix-Induced Chromatographic Effects Matrix components can sometimes interact with the analyte or the stationary phase, altering the retention time and peak shape.[2]
Solution: Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][9]
Column Contamination Buildup of matrix components on the analytical column can lead to peak distortion.[5]
Solution: Implement a column washing step after each run or periodically flush the column with a strong solvent. Consider using a guard column to protect the analytical column.
Mobile Phase pH Changes Co-eluting matrix components can alter the local pH of the mobile phase, affecting the ionization state and retention of the analyte.[2]
Solution: Ensure the mobile phase is sufficiently buffered to resist pH changes.

Problem: Low signal intensity and poor sensitivity.

Possible Cause Suggested Solution
Significant Ion Suppression Co-eluting matrix components are likely interfering with the ionization of your analyte.[5]
Solution 1: Improve Sample Preparation. Employ more rigorous sample clean-up methods to remove interfering compounds. See the table below for a comparison of common techniques.[1][6][9]
Solution 2: Optimize Chromatography. Modify the LC gradient to better separate the analyte from the region of ion suppression.[1][7]
Solution 3: Change Ionization Source. If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[6][10]
Solution 4: Dilute the Sample. Reducing the concentration of matrix components by diluting the sample can sometimes mitigate ion suppression, though this may also decrease the analyte signal.[8][10]
Suboptimal Ion Source Settings Incorrect ion source parameters (e.g., temperature, gas flows) can lead to inefficient ionization.[1]
Solution: Optimize ion source parameters by infusing a standard solution of the analyte and adjusting settings to maximize the signal.

Data and Protocols

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for different biological matrices.

Sample Preparation Technique Principle Typical Matrix Effectiveness in Reducing Matrix Effects Reference
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Plasma, Serum, Whole BloodLow to Moderate: Simple and fast, but many endogenous components like phospholipids remain in the supernatant.[4][6][9]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Plasma, UrineModerate to High: Can provide a cleaner extract than PPT by adjusting the pH and solvent polarity to selectively extract the analyte.[1][9][1][9]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away.Plasma, Urine, Oral FluidHigh: Offers excellent sample clean-up and can significantly reduce matrix effects by using specific sorbent chemistries.[1][6][9][1][6][9][11]
Experimental Protocol: Assessing Matrix Effects using the Post-Extraction Spike Method

This protocol provides a general workflow for quantifying matrix effects.

Caption: Workflow for the quantitative assessment of matrix effects.

Logical Diagram: Troubleshooting Ion Suppression

This diagram outlines a systematic approach to addressing ion suppression issues.

Troubleshooting_Ion_Suppression Start Ion Suppression Detected Check_IS Is a stable isotope-labeled internal standard (SIL-IS) being used? Start->Check_IS Use_IS Implement a SIL-IS to compensate for matrix effects Check_IS->Use_IS No Optimize_Chroma Optimize Chromatographic Separation Check_IS->Optimize_Chroma Yes Use_IS->Optimize_Chroma Check_Chroma Can the analyte be separated from the suppression region? Optimize_Chroma->Check_Chroma Improve_Cleanup Improve Sample Clean-up Check_Cleanup Is ion suppression still significant? Improve_Cleanup->Check_Cleanup Check_Chroma->Improve_Cleanup No End Problem Resolved Check_Chroma->End Yes Dilute_Sample Dilute Sample Check_Cleanup->Dilute_Sample Yes Check_Cleanup->End No Change_Ionization Consider APCI or change ESI polarity Dilute_Sample->Change_Ionization Change_Ionization->End

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS.

References

Technical Support Center: Quantitative Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantitative analysis of this compound?

A1: A good starting point for method development is a reversed-phase HPLC method with UV detection. Due to the basic nature of the phenylpiperazine moiety, a column with low silanol activity and a mobile phase with a suitable buffer are recommended to achieve good peak shape. Refer to the detailed experimental protocol in this guide for a recommended method.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[1][2] The primary causes include:

  • Secondary interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based column packing.

  • Insufficient buffer capacity: The mobile phase buffer may not be adequately controlling the ionization state of the analyte.

  • Column overload: Injecting too much sample can lead to peak distortion.

To address this, you can try the following:

  • Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.

  • Optimize the mobile phase pH to be 2-3 pH units away from the pKa of the analyte.

  • Increase the buffer concentration in the mobile phase.

  • Reduce the injection volume or sample concentration.

Q3: I am observing inconsistent retention times for my analyte. What should I check?

A3: Fluctuating retention times can be caused by several factors:

  • Mobile phase composition: Inaccurate preparation or changes in the mobile phase composition over time. Ensure precise preparation and adequate degassing.

  • Column temperature: Lack of temperature control can lead to shifts in retention. Use a column oven for stable temperatures.

  • Pump performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate instability.

  • Column equilibration: Insufficient equilibration time with the mobile phase before starting a sequence.

Q4: How can I improve the sensitivity of my method for low-level quantification?

A4: To enhance sensitivity, consider the following:

  • Optimize detection wavelength: Determine the UV maximum absorbance of this compound for the highest signal.

  • Increase injection volume: This can increase the signal, but be mindful of potential peak shape distortion.

  • Sample pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte before injection.

  • Switch to a more sensitive detector: If available, a mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity.[3]

Q5: Are there any specific considerations for analyzing this compound in biological matrices like plasma?

A5: Yes, analyzing in biological matrices requires additional steps:

  • Sample preparation: A thorough sample cleanup is necessary to remove proteins and other interferences. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.[3]

  • Matrix effects: In LC-MS analysis, co-eluting endogenous components can suppress or enhance the ionization of the analyte. This needs to be evaluated during method validation.

  • Internal standard: Use of a suitable internal standard is crucial to correct for variations in sample preparation and instrument response.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanols on the column. - Inappropriate mobile phase pH. - Insufficient buffer strength. - Column overload.- Use a high-purity, end-capped column or a "base-deactivated" column. - Adjust mobile phase pH to be 2-3 units below the analyte's pKa. - Increase buffer concentration (e.g., 20-50 mM). - Reduce sample concentration or injection volume.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - High injection volume. - Column collapse or void.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the injection volume. - Replace the column if a void is suspected.
Inconsistent Retention Times - Mobile phase composition drift. - Fluctuations in column temperature. - HPLC pump malfunction (leaks, check valves). - Inadequate column equilibration.- Prepare fresh mobile phase daily and ensure proper mixing/degassing. - Use a column oven set to a stable temperature. - Perform pump maintenance; check for leaks and service check valves. - Equilibrate the column for at least 15-30 minutes with the mobile phase.
High Backpressure - Column frit blockage. - Particulate matter from the sample or mobile phase. - Tubing blockage.- Reverse-flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Check and replace any blocked tubing. - Use a guard column to protect the analytical column.
Low Sensitivity/No Peak - Incorrect detection wavelength. - Sample degradation. - Low sample concentration. - Detector malfunction.- Scan the UV spectrum of the analyte to find the wavelength of maximum absorbance. - Check sample stability and prepare fresh standards and samples. - Concentrate the sample or increase the injection volume. - Check the detector lamp and perform diagnostic tests.
Ghost Peaks - Contamination in the mobile phase or HPLC system. - Carryover from previous injections. - Impurities in the sample or standard.- Use high-purity solvents and reagents for the mobile phase. - Flush the system with a strong solvent. - Implement a needle wash step in the autosampler method. - Analyze a blank injection to identify the source of the ghost peak.

Experimental Protocols

Recommended HPLC-UV Method for Quantification

This protocol provides a starting point for the quantitative analysis of this compound in a drug substance.

1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or determined UV max)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for drug substance): Accurately weigh about 10 mg of the sample, dissolve in 10 mL of diluent, and then dilute to a concentration within the calibration range.

3. Method Validation Summary (Hypothetical Data):

The following tables summarize the expected performance of the analytical method after validation.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day RSD% (n=6)Inter-day RSD% (n=6, 3 days)
51.21.8
500.81.1
1000.50.9

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean, n=3)Recovery (%)
54.9599.0
5050.4100.8
10099.299.2

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute injection Injection dilute->injection Prepared Samples separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Chromatogram calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound by HPLC.

troubleshooting_logic start Peak Shape Issue Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_silanol Check for Silanol Interactions (Use base-deactivated column) is_tailing->check_silanol Yes check_solvent Check Sample Solvent (Dissolve in mobile phase) is_fronting->check_solvent Yes resolve Issue Resolved is_fronting->resolve No (Other Issue) check_buffer Check Mobile Phase Buffer (Increase concentration/adjust pH) check_silanol->check_buffer check_overload Check for Overload (Reduce sample concentration) check_buffer->check_overload check_overload->resolve check_volume Check Injection Volume (Decrease volume) check_solvent->check_volume check_volume->resolve

Caption: A logical troubleshooting guide for addressing common peak shape issues in the HPLC analysis of basic compounds.

References

Technical Support Center: Enhancing the Stability of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol solutions. The information is designed to help address common stability issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solutions.

  • Question: My this compound solution shows rapid degradation when prepared in an aqueous buffer. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is often due to hydrolysis, particularly under acidic or basic conditions. Phenylpiperazine derivatives can be susceptible to hydrolysis.[1] To address this:

    • pH Control: Determine the pH at which the compound has maximum stability. This can be achieved by conducting a stability study across a range of pH values (e.g., pH 1.2 to 9.5).[2] For many compounds, maximum stability is often found at a neutral pH around 7.4.[2]

    • Temperature: Lowering the temperature of the solution can significantly slow down the rate of hydrolysis. Prepare and store solutions at refrigerated temperatures (2-8 °C) whenever possible.

    • Solvent System: If the experimental design allows, consider using a co-solvent system (e.g., with ethanol or acetonitrile) to reduce the concentration of water and potentially slow down hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis Over Time.

  • Question: I am observing the appearance of new, unidentified peaks in the chromatogram of my this compound solution during stability testing. What could be the origin of these peaks?

  • Answer: The appearance of new peaks is indicative of degradation. These new peaks represent degradation products. Common degradation pathways for compounds with similar structures include oxidation and photolysis.

    • Oxidation: The piperazine ring and the benzylic alcohol group can be susceptible to oxidation. To prevent this, consider adding an antioxidant to your solution. Additionally, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help.

    • Photodegradation: Exposure to light, especially UV light, can cause degradation.[3] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. A photostability study should be performed to understand the compound's sensitivity to light.

Issue 3: Inconsistent Results in Bioassays.

  • Question: I am getting inconsistent results in my bioassays using this compound. Could this be related to solution stability?

  • Answer: Yes, inconsistent bioassay results can be a direct consequence of compound instability. If the compound degrades, its effective concentration in the assay will decrease over time, leading to variable results.

    • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.

    • Stability-Indicating Method: Use a validated stability-indicating analytical method (like HPLC) to determine the concentration and purity of your solution immediately before use in a bioassay. This will allow you to correlate the biological activity with the actual concentration of the intact compound.

    • Control Experiments: Include control experiments to assess the stability of the compound under the specific conditions of your bioassay (e.g., in cell culture media at 37 °C).

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: What are the recommended storage conditions for stock solutions of this compound?

    • A1: Based on general principles for similar compounds, stock solutions should be stored at low temperatures (-20 °C or -80 °C) to minimize degradation. They should be stored in tightly sealed containers to prevent solvent evaporation and protected from light. For compounds that may form explosive peroxides, it is advisable to test for peroxide formation before use, especially after long-term storage.

  • Q2: What solvents are suitable for preparing solutions of this compound?

    • A2: The choice of solvent will depend on the intended application. For analytical purposes, solvents like ethanol, methanol, or acetonitrile are often used to prepare stock solutions.[1] For biological experiments, a co-solvent system with a biocompatible solvent like DMSO may be necessary, followed by dilution in an aqueous buffer or cell culture medium. The stability of the compound in the chosen solvent system should always be verified.

Stability Testing

  • Q3: How do I perform a forced degradation study to understand the stability of my compound?

    • A3: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4] This helps to identify potential degradation products and pathways. Key conditions to test include:

      • Acid and Base Hydrolysis: Treat the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[5]

      • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

      • Thermal Degradation: Heat the solid compound or a solution to elevated temperatures (e.g., 60 °C).

      • Photostability: Expose the compound to UV and visible light.

  • Q4: What is a stability-indicating method and why is it important?

    • A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients.[5] It is crucial for ensuring that the analytical method can reliably measure the stability of the drug substance. HPLC with UV or mass spectrometric detection is a common technique for developing stability-indicating methods.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and conditions may need to be adjusted based on the properties of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60 °C for 7 days.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples at appropriate time points using a suitable analytical method, such as HPLC, to determine the extent of degradation and to profile the degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is an example of an HPLC method that could be used as a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and its degradation products. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30 °C.

Data Presentation

The following tables provide an illustrative example of how to present stability data from a forced degradation study.

Table 1: Summary of Forced Degradation Results (Illustrative Example)

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl (60 °C, 24h)15.2%2
0.1 M NaOH (60 °C, 24h)8.5%1
3% H₂O₂ (RT, 24h)22.1%3
Thermal (60 °C, 7d)5.3%1
Photolytic11.8%2

Table 2: HPLC Peak Results from Forced Degradation (Illustrative Example)

Stress ConditionPeakRetention Time (min)Peak Area (%)
Control This compound15.299.8
Acid Hydrolysis Degradant 18.75.1
Degradant 212.110.1
This compound15.284.8
Oxidative Degradation Degradant 39.58.9
Degradant 411.34.2
Degradant 513.89.0
This compound15.277.9

Visualizations

Forced Degradation Experimental Workflow

DegradationPathway Hypothetical Degradation Pathway Parent This compound Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Hydrolysis Hydrolysis (e.g., Acid) Parent->Hydrolysis OxidizedProduct N-Oxide or Keto-derivative Oxidation->OxidizedProduct HydrolyzedProduct 1-Phenylethanol-1,2-diol + Phenylpiperazine Hydrolysis->HydrolyzedProduct

Hypothetical Degradation Pathway

TroubleshootingFlowchart Troubleshooting Solution Instability Start Instability Observed (e.g., new peaks, loss of activity) CheckpH Is the solution pH controlled and optimal? Start->CheckpH CheckTemp Is the solution protected from high temperatures? CheckpH->CheckTemp Yes Solution1 Adjust pH to optimal range (e.g., neutral) and buffer. CheckpH->Solution1 No CheckLight Is the solution protected from light? CheckTemp->CheckLight Yes Solution2 Store at lower temperatures (e.g., 2-8°C or frozen). CheckTemp->Solution2 No CheckOxidation Is the solution protected from oxygen? CheckLight->CheckOxidation Yes Solution3 Use amber vials or protect from light. CheckLight->Solution3 No Solution4 Use antioxidants or purge with inert gas. CheckOxidation->Solution4 No

Troubleshooting Solution Instability

References

"addressing non-specific binding in 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding in assays involving 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol and similar phenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely target?

While specific data for this compound is limited in public literature, its structure as a phenylpiperazine derivative suggests it is likely a psychoactive compound. Phenylpiperazine derivatives are known to interact with a variety of receptors, transporters, and enzymes in the central nervous system, with a notable affinity for G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.

Q2: What is non-specific binding (NSB) and why is it a problem in my assay?

Non-specific binding refers to the binding of a ligand, in this case, this compound, to components in the assay system other than its intended target receptor.[1][2] This can include binding to plasticware, filter membranes, or other proteins.[1] High non-specific binding can obscure the true, "specific" binding signal to the receptor of interest, leading to a low signal-to-noise ratio and inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[2]

Q3: How is non-specific binding typically measured?

Non-specific binding is determined by measuring the binding of the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor.[1][2] This "cold" ligand will saturate the specific binding sites on the receptor, ensuring that any remaining bound radioligand is due to non-specific interactions.[2] The value obtained for non-specific binding is then subtracted from the total binding to yield the specific binding.

Q4: What are the common causes of high non-specific binding?

Several factors can contribute to high non-specific binding:

  • Ligand Properties: Highly lipophilic or "sticky" compounds are more prone to non-specific binding. The charge and hydrophobicity of a ligand play a significant role.[2]

  • High Ligand Concentration: Using a concentration of the radiolabeled ligand that is too high can lead to increased non-specific binding.[3]

  • Inadequate Blocking: Insufficient or inappropriate blocking of non-specific sites on membranes, plates, or other surfaces.[4]

  • Assay Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can influence non-specific interactions.

  • Cell or Membrane Concentration: Using too high of a protein concentration can increase the number of non-specific binding sites.

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Binding Assay

Symptoms: The non-specific binding is greater than 50% of the total binding, resulting in a poor assay window.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Radioligand concentration is too high. Perform a saturation binding experiment to determine the optimal radioligand concentration. Aim to use a concentration at or below the Kd value.Reduced non-specific binding while maintaining a sufficient specific signal.
Inadequate blocking of non-specific sites. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent (e.g., non-fat dry milk, specific blocking buffers).[4]Lower background signal due to more effective blocking of non-specific surfaces.
The compound is "sticky" and binds to plasticware. Add a detergent such as 0.1% Tween-20 or Triton X-100 to the wash buffer. Consider using low-binding plates.Reduced binding of the compound to the assay plates and equipment.
Suboptimal assay buffer conditions. Optimize the pH and ionic strength of the assay buffer. A higher salt concentration can sometimes reduce non-specific electrostatic interactions.Improved signal-to-noise ratio by minimizing non-specific interactions.
Issue 2: Inconsistent and Non-Reproducible Binding Data

Symptoms: High variability between replicate wells and between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete washing. Increase the number of wash steps and/or the volume of wash buffer to ensure complete removal of unbound radioligand.[3]Reduced background and variability by more effectively removing unbound ligand.
Cell or membrane preparation is not uniform. Ensure consistent homogenization and protein concentration determination for each batch of membranes or cells.More consistent starting material will lead to more reproducible results.
Pipetting errors. Use calibrated pipettes and ensure proper pipetting technique, especially when dealing with small volumes.Reduced variability between replicate wells.
Equilibration time is insufficient. Increase the incubation time to ensure the binding reaction has reached equilibrium. This is particularly important for high-affinity ligands.[5]More stable and reproducible binding values.

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled this compound (e.g., [³H]-ligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer.

  • Set up Assay Plate:

    • Total Binding: Add cell membranes and the serially diluted radiolabeled ligand to the wells.

    • Non-Specific Binding: Add cell membranes, the serially diluted radiolabeled ligand, and a high concentration (e.g., 100-fold the highest radioligand concentration) of the unlabeled ligand to a separate set of wells.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Radioligand Dilutions total_binding Total Binding Wells: Membranes + Radioligand prep_ligand->total_binding nsb_binding NSB Wells: Membranes + Radioligand + Cold Ligand prep_ligand->nsb_binding prep_membranes Prepare Cell Membranes prep_membranes->total_binding prep_membranes->nsb_binding incubation Incubate to Equilibrium total_binding->incubation nsb_binding->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis

Caption: Workflow for a saturation radioligand binding assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? cause1 Ligand Concentration Too High start->cause1 cause2 Inadequate Blocking start->cause2 cause3 Compound Stickiness start->cause3 cause4 Buffer Issues start->cause4 solution1 Optimize Ligand Concentration cause1->solution1 solution2 Improve Blocking Protocol cause2->solution2 solution3 Add Detergent / Use Low-Bind Plates cause3->solution3 solution4 Optimize Buffer Composition cause4->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for high non-specific binding.

References

Technical Support Center: Optimization of Cell Permeability for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell permeability for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cell permeabilization in in vitro studies?

A1: Cell permeabilization is a crucial step in many in vitro assays that require access to intracellular components. The cell membrane is selectively permeable, restricting the entry of large molecules like antibodies or dyes. Permeabilization creates transient pores in the cell membrane, allowing these molecules to enter the cell and bind to their intracellular targets. This is essential for techniques such as intracellular staining for flow cytometry, immunofluorescence microscopy, and certain enzyme activity assays.[1][2]

Q2: How do I choose the right permeabilization agent for my experiment?

A2: The choice of permeabilization agent depends on several factors, including the location of the target protein (cytoplasmic vs. nuclear), the cell type, and the specific assay being performed.[3][4]

  • For cytoplasmic antigens: Mild, non-ionic detergents like saponin or digitonin are often preferred as they selectively permeabilize the plasma membrane, which is rich in cholesterol, while leaving organellar membranes less affected.[5][6]

  • For nuclear antigens: Harsher, non-ionic detergents like Triton X-100 or Tween-20 are typically used as they can permeabilize both the plasma and nuclear membranes.[7]

  • Sensitive epitopes: If your target epitope is sensitive to detergents, organic solvents like cold methanol or acetone can be used, as they simultaneously fix and permeabilize the cells by dehydrating them and precipitating proteins.[4][5]

Q3: What is the difference between fixation and permeabilization?

A3: Fixation and permeabilization are distinct processes, though they are often performed sequentially or sometimes simultaneously.

  • Fixation aims to preserve the cell's morphology and the location of intracellular antigens by cross-linking proteins (e.g., with paraformaldehyde) or by denaturation and precipitation (e.g., with methanol).[4][5]

  • Permeabilization involves creating pores in the cell membrane to allow the entry of antibodies or other probes.[4] It is generally recommended to fix cells before permeabilization to ensure that intracellular components are locked in place and not lost during the permeabilization step.[2]

Q4: Can I perform surface staining and intracellular staining on the same sample?

A4: Yes, it is common to perform both surface and intracellular staining. The general recommendation is to stain for surface markers before fixation and permeabilization. This is because the fixation and permeabilization process can alter or destroy the epitopes of some surface antigens, leading to reduced or no signal.[3][8]

Q5: Is it possible to reverse cell permeabilization?

A5: Reversible permeabilization is possible with certain agents. For example, the effects of saponin are reversible; it must be present in the washing and staining buffers to maintain the permeabilized state.[6] Some studies have also explored reversible permeabilization using low concentrations of digitonin or ethanol, which can be useful for introducing molecules into living cells while maintaining their viability.[9][10]

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Solution
Inadequate Permeabilization The permeabilization agent may not be strong enough to allow the antibody to reach its target. If targeting a nuclear antigen, consider switching from a mild detergent (saponin) to a stronger one (Triton X-100). Optimize the concentration and incubation time of the permeabilizing agent.[7]
Epitope Masking by Fixation The fixation process, especially with cross-linking agents like formaldehyde, can sometimes mask the antibody's target epitope.[5] Try a different fixation method, such as methanol fixation, which can sometimes expose epitopes. Antigen retrieval techniques may also be necessary in some cases.
Target Protein Not Expressed Ensure that the target protein is actually expressed in your cell type and under your experimental conditions. Include a positive control cell line or treatment condition known to express the protein.
Suboptimal Antibody Concentration The antibody concentration may be too low. Perform an antibody titration to determine the optimal concentration for your assay.
Incorrect Staining Order For combined surface and intracellular staining, ensure that surface staining is performed before fixation and permeabilization to avoid epitope damage.[3]
Problem 2: High Background or Non-Specific Staining
Possible Cause Solution
Over-permeabilization Excessive permeabilization can lead to increased non-specific antibody binding. Reduce the concentration of the permeabilization agent or shorten the incubation time.
Insufficient Washing Inadequate washing after antibody incubation can leave unbound antibodies that contribute to background signal. Increase the number and duration of wash steps.[11]
Fc Receptor Binding Antibodies can bind non-specifically to Fc receptors on the surface of some cell types (e.g., immune cells). Block Fc receptors with an Fc blocking reagent or by including serum from the same species as the secondary antibody in your blocking buffer.
Antibody Concentration Too High Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
Autofluorescence Some cells have endogenous fluorescent molecules that can cause background signal. Use an unstained control to assess autofluorescence. If it is high, you may need to use brighter fluorophores or spectral unmixing if your instrument allows.[12]
Problem 3: Cell Loss or Changes in Cell Morphology
Possible Cause Solution
Harsh Permeabilization Strong detergents like Triton X-100, especially at high concentrations or with long incubation times, can lyse cells.[3] Consider using a milder detergent like saponin or reducing the concentration and/or incubation time.
Excessive Centrifugation Repeated or harsh centrifugation steps can lead to cell loss. Use the minimum required centrifugation speed and time to pellet your cells.
Fixation/Permeabilization Effects Both fixation and permeabilization can alter the forward and side scatter properties of cells in flow cytometry.[3] It is important to set your gates on a sample that has been treated with the same fixation and permeabilization reagents as your stained samples.

Data Presentation

Table 1: Comparison of Common Permeabilization Agents
AgentMechanism of ActionTypical ConcentrationTarget LocationAdvantagesDisadvantages
Saponin Interacts with membrane cholesterol to form pores.[6]0.1 - 0.5%CytoplasmMild; preserves cell surface markers and membrane integrity.[3]Reversible (must be kept in subsequent buffers); may not efficiently permeabilize the nuclear membrane.[6]
Digitonin Forms pores in membranes by complexing with cholesterol.10 - 20 µg/mLCytoplasmCan be used for selective permeabilization of the plasma membrane.Can be toxic at higher concentrations; requires careful optimization.
Triton X-100 Non-ionic detergent that solubilizes membrane lipids and proteins.[5]0.1 - 0.5%Cytoplasm & NucleusStrong permeabilization, effective for nuclear targets.Can disrupt cell morphology and extract membrane proteins; may lyse cells if used improperly.[3][5]
Tween-20 Non-ionic detergent, milder than Triton X-100.0.1 - 0.5%Cytoplasm & NucleusMilder than Triton X-100, can improve antibody-antigen binding.May not be as effective as Triton X-100 for all nuclear targets.
Methanol (cold) Dehydrates cells, precipitating proteins and dissolving lipids.[5]90 - 100%Cytoplasm & NucleusFixes and permeabilizes simultaneously; can expose some epitopes.[4]Can denature some proteins and destroy their epitopes; not compatible with all fluorochromes.[3][5]
Ethanol (cold) Dehydrates cells, precipitating proteins and dissolving lipids.70%Cytoplasm & NucleusFixes and permeabilizes simultaneously.Can cause cell shrinkage and alter morphology.
Table 2: Recommended Starting Conditions for Permeabilization Optimization (HeLa Cells)
Permeabilization AgentConcentrationIncubation TimeTemperature
Saponin0.1%10 min25°C
Triton X-1000.2%5 min25°C
Tween-200.2%30 min25°C
NP-400.1%10 min25°C
Proteinase K0.05 µg/ml10 min37°C
Data derived from a study on HeLa cells for intracellular RNA detection.[1][13]

Experimental Protocols

Protocol 1: General Workflow for Intracellular Staining using Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample.

  • Surface Staining (Optional): If staining for surface markers, incubate the cells with the appropriate antibodies before fixation.

  • Fixation: Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.[8]

  • Wash: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

  • Permeabilization: Resuspend the fixed cells in a permeabilization buffer containing the chosen detergent (e.g., 0.1% saponin or 0.2% Triton X-100 in PBS). Incubate for 10-15 minutes at room temperature.[7]

  • Intracellular Staining: Add the fluorochrome-conjugated primary antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[14]

  • Wash: Wash the cells twice with the permeabilization buffer (if using a reversible agent like saponin) or a wash buffer.

  • Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry analysis.

Protocol 2: Optimizing Digitonin Concentration for Selective Plasma Membrane Permeabilization
  • Cell Seeding: Seed cells in a multi-well plate at a desired density.

  • Prepare Digitonin Dilutions: Prepare a series of digitonin concentrations (e.g., 0, 5, 10, 15, 20, 25, 50, 100 µg/mL) in an appropriate buffer.

  • Permeabilization: Remove the culture medium and add the different digitonin concentrations to the cells. Incubate for a set time (e.g., 10 minutes) at room temperature.

  • Assess Permeabilization:

    • Plasma Membrane: Measure the release of a cytosolic enzyme like lactate dehydrogenase (LDH) into the supernatant.

    • Organellar Membranes: Measure the release of an enzyme specific to an organelle of interest (e.g., a lysosomal enzyme) to ensure its membrane has remained intact.

  • Determine Optimal Concentration: The optimal digitonin concentration is the one that results in the maximum release of the cytosolic marker with minimal release of the organellar marker.

Protocol 3: FITC-Dextran Permeability Assay for Cell Monolayers
  • Cell Culture: Culture a cell monolayer on a permeable support (e.g., a Transwell insert).

  • Treatment: Treat the cell monolayer with your compound of interest.

  • Add FITC-Dextran: Add a solution of FITC-dextran to the apical (upper) chamber of the Transwell.[15][16]

  • Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect samples from the basolateral (lower) chamber at different time points.

  • Fluorescence Measurement: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

  • Calculate Permeability: The amount of fluorescence in the basolateral chamber is proportional to the permeability of the cell monolayer. Compare the fluorescence of treated samples to untreated controls.

Protocol 4: Transepithelial Electrical Resistance (TEER) Measurement
  • Cell Culture: Grow a confluent cell monolayer on a permeable support.

  • Equilibration: Allow the plate to equilibrate to room temperature or the temperature at which the measurement will be taken.[17]

  • TEER Measurement: Use an epithelial voltohmmeter with "chopstick" electrodes. Place one electrode in the apical chamber and the other in the basolateral chamber, ensuring they do not touch the cell monolayer.[18][19]

  • Record Resistance: Record the resistance reading.

  • Calculate TEER: Subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

  • Monitor Barrier Integrity: A decrease in TEER indicates a disruption of the tight junctions and an increase in paracellular permeability.[17]

Visualizations

experimental_workflow start Start: Single-Cell Suspension surface_stain Optional: Surface Staining start->surface_stain fixation Fixation (e.g., 4% PFA) start->fixation No Surface Staining surface_stain->fixation wash1 Wash fixation->wash1 permeabilization Permeabilization (e.g., Saponin, Triton X-100) wash1->permeabilization intracellular_stain Intracellular Staining permeabilization->intracellular_stain wash2 Wash intracellular_stain->wash2 analysis Flow Cytometry Analysis wash2->analysis

Caption: General workflow for intracellular staining in flow cytometry.

choose_permeabilization_agent start Target Antigen Location? cytoplasmic Cytoplasmic start->cytoplasmic Cytoplasm nuclear Nuclear start->nuclear Nucleus saponin Use Saponin or Digitonin (Mild Detergent) cytoplasmic->saponin triton Use Triton X-100 or Tween-20 (Harsh Detergent) nuclear->triton sensitive_epitope Sensitive Epitope? saponin->sensitive_epitope triton->sensitive_epitope methanol Use Cold Methanol/Acetone (Organic Solvent) sensitive_epitope->methanol Yes

Caption: Decision tree for selecting a suitable permeabilization agent.

detergent_mechanisms cluster_saponin Saponin/Digitonin cluster_triton Triton X-100/Tween-20 saponin Saponin/Digitonin Interacts with Cholesterol Forms Pores in Plasma Membrane cholesterol Cholesterol saponin->cholesterol triton Triton X-100/Tween-20 Non-ionic Detergent Solubilizes Lipids and Proteins lipids Membrane Lipids triton->lipids proteins Membrane Proteins triton->proteins

Caption: Mechanisms of action for different classes of permeabilizing detergents.

References

Technical Support Center: Synthesis of Phenylethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylethanolamine derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in phenylethanolamine derivative synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and molar ratios of reactants are critical. For instance, in the reduction of an acetophenone amine intermediate, the reaction time can range from 6 to 16 hours.[1] Drastic deviations can lead to incomplete reactions or degradation of products.

  • Moisture and Air Sensitivity: Certain reagents, like Lithium Aluminum Hydride (LiAlH₄) used in the reduction of benzoyl cyanide, are highly sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Starting Materials: The purity of your starting materials is crucial. For example, commercial benzoyl chloride may need to be purified by washing with a sodium bicarbonate solution and distillation to remove impurities that can interfere with the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is dialkylation when using ammonia with styrene oxide, which can be minimized by using a large excess of ammonia.[3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize transfers between glassware. When performing column chromatography, ensure the chosen solvent system provides good separation to avoid loss in mixed fractions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate is a common issue. Identifying the potential side products is key to mitigating their formation.

  • Over-alkylation: In reactions involving the introduction of an amine, such as the reaction of styrene oxide with ammonia, dialkylation is a common side reaction, leading to the formation of secondary amines.[3] To minimize this, use a significant molar excess of the primary amine or ammonia.

  • Unreacted Starting Materials: A faint spot corresponding to your starting material may indicate an incomplete reaction. Consider extending the reaction time or increasing the temperature, but monitor carefully to avoid degradation.

  • Oxidation Products: Phenylethanolamines can be susceptible to oxidation. Minimizing exposure to air, particularly at elevated temperatures, can help. The use of antioxidants in small quantities can be explored, though this may complicate purification.

  • Products from Incomplete Reduction: In reduction reactions, such as the conversion of a ketone to an alcohol, incomplete reduction can leave residual ketone. Ensure the reducing agent is active and used in sufficient stoichiometric amounts.

Q3: How can I effectively purify my phenylethanolamine derivative?

A3: Purification of phenylethanolamine derivatives, which are often basic compounds, requires specific considerations.

  • Column Chromatography: Flash column chromatography is a standard method.

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of amines, tailing of spots on TLC and poor separation on the column can occur. To counter this, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4] Alternatively, using basic alumina as the stationary phase can be effective.

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. The choice of solvent is critical and needs to be determined empirically. Common solvent systems include ethanol, isopropanol, or mixtures like isopropanol/diethyl ether.[5]

  • Acid-Base Extraction: As phenylethanolamines are basic, they can be separated from non-basic impurities by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.

Q4: What are the best analytical techniques to monitor the progress of my reaction and characterize the final product?

A4: A combination of analytical techniques is recommended for effective reaction monitoring and product characterization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[6] Staining with potassium permanganate or ninhydrin can be useful for visualizing amines and alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can also be used to identify impurities.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of your product.[6] LC-MS can be particularly useful for analyzing crude reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantitative analysis.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different synthetic routes to phenylethanolamine derivatives.

Table 1: Reaction Conditions for a Multi-Step Synthesis of a Phenylethanolamine Derivative [1]

StepReactantsReagentsSolventTemperature (°C)Time (h)Molar Ratio (Reactant:Reagent)
Halogenation4-aminoacetophenoneElectrophilic substitution reagentOrganic Solvent0-400.5-51:1-2.5
BrominationAcetophenone intermediateCopper bromideOrganic Solvent55-752-31:1.5-2.5
Aminationα-bromoacetophenone intermediatetert-butylamineOrganic Solvent0-602-51:1.5-2.5
ReductionAcetophenone amine intermediateReductive hydrogenation reagentOrganic Solvent0-406-161:1-2.5

Table 2: Comparison of Yields for Different Phenylethanolamine Synthesis Methods

Synthetic MethodStarting Material(s)Key ReagentsReported YieldReference
ReductionBenzoyl cyanideLiAlH₄"Better yield" (unspecified)[2]
AminationStyrene oxideAqueous Ammonia18%[3]
Multi-step chemical synthesis4-aminoacetophenoneVarious>99% purity (yield not specified)[1]

Experimental Protocols

Representative Protocol: Synthesis of Phenylethanolamine via Reduction of Benzoyl Cyanide

This protocol is a representative procedure based on established chemical transformations.[2] Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent that reacts violently with water. All procedures should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

Materials:

  • Benzoyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: In the flask, suspend LiAlH₄ (a slight molar excess) in anhydrous diethyl ether.

  • Reaction: Slowly add a solution of benzoyl cyanide in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel while stirring. The addition should be done at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.

  • Reflux: After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Follow this with the dropwise addition of a 15% sodium hydroxide solution, and then more water.

  • Workup: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude phenylethanolamine. The product can be further purified by vacuum distillation or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product Start Substituted Acetophenone Bromination α-Bromination Start->Bromination e.g., CuBr₂ Amination Amination Bromination->Amination e.g., R-NH₂ Reduction Carbonyl Reduction Amination->Reduction e.g., NaBH₄ Workup Aqueous Workup Reduction->Workup Purify Column Chromatography Workup->Purify Analyze TLC, NMR, MS Purify->Analyze Product Phenylethanolamine Derivative Analyze->Product

Caption: A generalized workflow for the synthesis of phenylethanolamine derivatives.

Troubleshooting_Yield cluster_investigate Investigation cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Atmosphere Verify Inert Atmosphere/ Dry Glassware Start->Check_Atmosphere Analyze_Crude Analyze Crude Mixture (TLC/NMR) Start->Analyze_Crude Purify_SM Purify Starting Materials Check_Purity->Purify_SM Optimize_Conditions Optimize Temp/ Time/Ratios Check_Conditions->Optimize_Conditions Improve_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Minimize_Side_Rxns Adjust Stoichiometry to Minimize Side Reactions Analyze_Crude->Minimize_Side_Rxns Optimize_Workup Optimize Workup & Purification to Reduce Loss Analyze_Crude->Optimize_Workup

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The information herein is designed to assist with experimental design, execution, and interpretation of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the primary anticipated degradation pathways involve oxidation of the secondary alcohol and degradation of the piperazine ring. Under oxidative stress, the ethanol moiety is likely to oxidize to a ketone. The piperazine ring may undergo N-dealkylation or ring opening under hydrolytic and oxidative conditions.

Q2: What are the initial recommended stress conditions for forced degradation studies of this compound?

A2: For a comprehensive forced degradation study, it is recommended to subject the compound to a range of stress conditions as stipulated by ICH guidelines.[1][2][3] A good starting point is to aim for 5-20% degradation.[4] Initial conditions can be:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to ICH-compliant light source (solid state).

Q3: How can I achieve a good mass balance in my forced degradation study?

A3: Achieving a good mass balance, where the sum of the assay of the parent drug and the amount of all degradation products is close to 100% of the initial concentration, is crucial for a successful stability-indicating method.[5][6][7] To ensure a good mass balance, consider the following:

  • Use a validated HPLC method that can separate all degradation products from the parent compound.

  • Ensure that all degradation products have a chromophore for UV detection or use a universal detector like a mass spectrometer.

  • Account for the relative response factors of the degradation products if they differ significantly from the parent drug.

  • Be aware of potential issues such as the formation of volatile or non-UV active degradants, which can lead to poor mass balance.[6]

Q4: What are the best practices for developing a stability-indicating HPLC method for this compound?

A4: Developing a robust stability-indicating HPLC method is key to accurately assessing the degradation of this compound.[8][9][10][11][12] Key considerations include:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar degradants.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and all degradation products.

  • Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[12]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column contamination.- Use a high-purity, end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base like triethylamine to the mobile phase in small concentrations. - Flush the column with a strong solvent to remove contaminants.[13]
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition. - Inadequate column chemistry.- Modify the gradient slope or the organic modifier in the mobile phase. - Screen different column stationary phases (e.g., C8, Phenyl-Hexyl). - Adjust the mobile phase pH to alter the retention of ionizable compounds.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[13]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Run blank injections to identify the source of contamination. - Implement a robust needle wash protocol to minimize carryover.[14]
Forced Degradation Study Issues
Problem Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). - Increase the temperature or duration of the stress exposure.
Complete Degradation of the Parent Compound - Stress conditions are too harsh.- Decrease the concentration of the stress agent. - Lower the temperature or shorten the duration of the stress exposure.
Poor Mass Balance - Formation of non-UV active or volatile degradation products. - Inadequate chromatographic separation. - Degradation products are not eluted from the column.- Use a mass spectrometer in parallel with a UV detector to identify non-chromophoric degradants. - Modify the HPLC method to ensure all degradants are separated and eluted. - Account for differences in detector response between the parent and degradants.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Heat the solution in a water bath at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sample Preparation for HPLC: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (Peak Area %)Mass Balance (%)
0.1 M HCl, 60°C, 24h 12.53DP-H1 (5.8%)98.9
0.1 M NaOH, 60°C, 24h 8.22DP-B1 (4.1%)99.2
3% H₂O₂, RT, 24h 18.74DP-O1 (9.3%)98.5
80°C, 48h 5.11DP-T1 (3.5%)99.5
Photolytic (ICH Q1B) 3.81DP-P1 (2.2%)99.8

DP = Degradation Product

Visualizations

Proposed Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation main [Parent Compound] DP_H1 N-dealkylation Product main->DP_H1 Acid/Base DP_H2 Piperazine Ring Opening main->DP_H2 Acid/Base DP_O1 Ketone Formation main->DP_O1 Oxidation DP_O2 N-Oxide Formation main->DP_O2 Oxidation DP_T1 Dehydration Product main->DP_T1 Heat DP_P1 Radical-induced Products main->DP_P1 Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_samples incubation Incubate under Defined Conditions stress_samples->incubation neutralize Neutralize/Quench Reaction incubation->neutralize hplc_analysis HPLC-PDA/MS Analysis neutralize->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance id_degradants Identify Degradants mass_balance->id_degradants pathway Elucidate Degradation Pathway id_degradants->pathway

Caption: General workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The document outlines detailed experimental protocols and presents supporting data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to offer a comprehensive resource for selecting and validating an appropriate analytical method for this compound in a research and drug development context.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] The following workflow outlines the key parameters to be evaluated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Analytical Method Validation Workflow cluster_MethodDevelopment Method Development cluster_ValidationParameters Validation Parameters (ICH Q2(R1)) cluster_MethodImplementation Method Implementation MethodDevelopment Analytical Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. The data presented are representative values based on literature for similar compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Robustness GoodModerateHigh
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (18.2 MΩ·cm).

  • Formic acid (analytical grade).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A suitable gradient to elute the analyte with a good peak shape. For example, start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, likely around 220 nm or 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Dilute to the desired concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject. Plot the peak area against concentration and determine the correlation coefficient.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[2]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent alternative for identification and quantification, especially for volatile impurities or in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A capillary column suitable for amine-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (GC grade).

  • Dichloromethane (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan for identification (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol or dichloromethane.

  • If the compound's volatility or thermal stability is a concern, derivatization with an agent like BSTFA may be necessary to improve its chromatographic properties.

  • Inject the prepared sample into the GC-MS system.

Validation Parameters to be Assessed:

  • Similar parameters as for HPLC-UV, with a focus on the specificity provided by the mass spectrum.

UV-Vis Spectrophotometry

This technique is a simpler and more rapid method for the direct quantification of the analyte in solution, provided that there are no interfering substances that absorb at the same wavelength.[4]

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade).

  • Ethanol (spectroscopic grade).

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

    • Scan the solution over a wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank and placebo to ensure they do not absorb significantly at the λmax. This method is highly susceptible to interference from other UV-active compounds.

  • Linearity: Assess the linearity of the calibration curve over a defined concentration range.

  • Accuracy: Perform recovery studies by adding known amounts of the analyte to a sample matrix.

  • Precision: Analyze replicate preparations of the same sample.

  • Range: The concentration range over which the method is linear, accurate, and precise.

References

A Comparative Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol and Other Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol and other key dopamine receptor ligands. This analysis is supported by experimental data from published literature, focusing on binding affinities, receptor selectivity, and functional outcomes.

Quantitative Comparison of Dopamine Receptor Ligands

The following table summarizes the binding affinities (Ki) of several phenylpiperazine derivatives and standard reference compounds for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)Reference
Representative Phenylpiperazine Analogs
N-(2-methoxyphenyl)piperazine analog 1ND400.3NDHigh AffinityND[1]
N-(2,3-dichlorophenyl)piperazine analog 2ND530.9NDHigh AffinityND[1]
WC-44ND17.40.34NDNDND[2]
WC-50ND21.30.92NDNDND[2]
Reference Dopamine Ligands
Haloperidol (Antagonist)2.11.1134.52301.9[3]
Quinpirole (D2/D3 Agonist)>10,000153.5453,8001,200[2]
SCH23390 (D1 Antagonist)0.21,3002,5001,60012013[4]

ND: Not Determined

Dopamine D2 Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D2-like receptors, including D2, D3, and D4, are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand by Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

References

Comparative Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol derivatives, focusing on their synthesis, structure-activity relationships, and pharmacological activities. The information is intended for researchers, scientists, and drug development professionals interested in this class of compounds.

Quantitative Data Summary

The following table summarizes the analgesic activity of selected 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives. The potency is expressed relative to codeine.

Compound IDR Group (Substituent on Phenylpiperazine)IsomerAnalgesic Potency (vs. Codeine)Reference
16 p-methoxybenzylerythro~2-3x[1]
38 Not SpecifiederythroNot Specified[1]
43 Not Specifiederythro~2-3x[1]
44 Not Specifiederythro~2-3x[1]
(-)-16 p-methoxybenzyl(-)-erythroMore potent than (+)-16[1]
(+)-38 Not Specified(+)-erythroMore potent than (-)-38[1]

Experimental Protocols

Synthesis of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol Derivatives

A general synthetic route for the preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives involves the following key steps[1]:

  • Bromination of Benzyl Phenyl Ketones: The synthesis starts with the bromination of appropriate benzyl phenyl ketones (3) to yield their corresponding bromides (4).

  • Formation of Piperazinyl Acetophenones: The bromides (4) are then reacted with a suitable piperazine to form 2-phenyl-2-(1-piperazinyl)acetophenones (5 and 6).

  • Reduction to Ethanol Derivatives: The acetophenone intermediates (5 and 6) are reduced using metal hydrides to yield the final 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives. This reduction predominantly produces the erythro isomers, which have been found to be remarkably more active than the threo isomers[1].

  • Alkylation/Benzylation: Further derivatives can be obtained by alkylation or benzylation of 1,2-diphenyl-2-(1-piperazinyl)ethanols[1].

Acaricidal Activity Assay

For the evaluation of acaricidal activity of phenylpiperazine derivatives, a foliar spray method is employed using species like Tetranychus urticae[2].

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent to prepare test solutions of varying concentrations.

  • Application: The solutions are sprayed onto infested leaves.

  • Evaluation: The mortality of adult mites and the effect on eggs are observed and recorded at specific time intervals.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.

G cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Substitution cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Reduction cluster_product Final Product Benzyl Phenyl Ketone Benzyl Phenyl Ketone Bromination Bromination Benzyl Phenyl Ketone->Bromination Piperazine Derivative Piperazine Derivative Substitution Substitution Piperazine Derivative->Substitution Bromo-acetophenone Bromo-acetophenone Bromination->Bromo-acetophenone Bromo-acetophenone->Substitution Piperazinyl-acetophenone Piperazinyl-acetophenone Substitution->Piperazinyl-acetophenone Reduction Reduction Piperazinyl-acetophenone->Reduction This compound Derivative This compound Derivative Reduction->this compound Derivative

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship Insights

The analgesic activity of these derivatives is significantly influenced by their stereochemistry. The erythro isomers consistently demonstrate higher potency compared to the threo isomers[1]. Furthermore, optical isomers of active racemates have shown that one enantiomer is typically more potent than its antipode. For instance, (-)-16 and (+)-38 were found to be more potent than their respective enantiomers[1]. This highlights the importance of stereospecificity in the interaction of these compounds with their biological targets.

Other studies on phenylpiperazine derivatives have revealed their potential in various therapeutic areas, including as sigma receptor ligands[3], antidiabetic and anti-inflammatory agents[4], and antimycobacterial agents[5]. The structure-activity relationship (SAR) studies in these contexts often point to the influence of substituents on the phenyl rings and the nature of the linkage between the piperazine core and other moieties on the overall activity and selectivity.

References

Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Analogs as Analgesic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol analogs, focusing on their structure-activity relationship (SAR) as analgesic agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a blend of qualitative and quantitative data, detailed experimental protocols, and visual representations of key concepts.

Structure-Activity Relationship (SAR) Insights

The analgesic activity of this compound analogs is significantly influenced by several structural features. Key determinants of potency and efficacy include stereochemistry at the ethanol bridge, substitutions on the phenyl rings, and the nature of the substituent on the piperazine nitrogen.

Stereochemistry: The relative configuration of the hydroxyl and piperazino groups on the ethanol backbone is a critical factor for analgesic activity. Studies have consistently shown that the erythro isomers are remarkably more active than their corresponding threo isomers[1]. This stereochemical preference suggests a specific conformational requirement for optimal interaction with the biological target.

Substitutions on the Phenyl Rings: Modifications to the phenyl ring attached to the carbinol group (C1) and the phenyl ring at C2 influence analgesic potency. For instance, the introduction of an ortho-chloro substituent on the C2-phenyl ring has been shown to be a favorable modification for activity[2].

Piperazine N4-Substituent: The substituent on the nitrogen atom at the 4-position of the piperazine ring plays a crucial role in modulating analgesic potency. A para-methoxybenzyl group at this position has been identified as a key feature in some of the most active compounds in this series[1][2].

Optical Isomerism: Resolution of racemic mixtures has revealed that the analgesic activity often resides predominantly in one of the enantiomers. For example, in certain analogs, the (-)-enantiomer was found to be more potent than its (+)-antipode, highlighting the importance of the absolute configuration for biological activity[1].

Quantitative Analysis of Analgesic Activity

While a comprehensive quantitative dataset for a wide range of analogs is not publicly available in a single source, data for a representative potent analog, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride , demonstrates the significant analgesic potential of this class of compounds. Its potency is comparable to or greater than that of codeine in several animal models of pain.

CompoundTest MethodSpeciesED50 (mg/kg, p.o.)Potency vs. CodeineReference
dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochlorideD'Amour-Smith (Tail-Flick)Mice1290.4 - 2.0 times[3]
Haffner (Tail-Clip)Mice1330.4 - 2.0 times[3]
Randall-Selitto (Paw Pressure)Rats2280.4 - 2.0 times[3]
Phenylquinone WrithingMice450.4 - 2.0 times[3]
Dental Nerve Electrical StimulationDogs~600.4 - 2.0 times[3]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. p.o. = oral administration.

The most active compounds in this series have been reported to have a potency of about two to three times that of codeine[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic activity of this compound analogs.

Acetic Acid-Induced Writhing Test (Mice)

This method assesses the activity of peripherally acting analgesics.

  • Animals: Male albino mice.

  • Procedure:

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated control group indicates analgesic activity.

Hot Plate Test (Mice or Rats)

This test is used to evaluate centrally acting analgesics.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The baseline reaction time (latency) for each animal to a thermal stimulus is determined by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

    • The test compound or vehicle is administered.

    • At various time points after drug administration, the reaction time on the hot plate is measured again.

  • Endpoint: A significant increase in the reaction latency compared to the baseline and vehicle-treated group indicates analgesia.

Tail-Flick Test (Rats)

This is another common method for assessing centrally mediated analgesia.

  • Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The baseline tail-flick latency is determined by measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent injury.

    • The test compound or vehicle is administered.

    • The tail-flick latency is re-measured at predetermined intervals.

  • Endpoint: A significant increase in the time to tail flick indicates an analgesic effect.

Visualizing the SAR and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key structure-activity relationships and a typical experimental workflow for screening these analgesic compounds.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Structural Modifications cluster_activity Biological Outcome Core This compound Stereochem Stereochemistry (Erythro > Threo) Core->Stereochem Phenyl_Sub Phenyl Ring Substitutions (e.g., o-Cl) Core->Phenyl_Sub Pip_Sub Piperazine N4- Substituent (e.g., p-methoxybenzyl) Core->Pip_Sub Optical_Iso Optical Isomerism (e.g., (-)-enantiomer) Core->Optical_Iso Analgesic_Activity Enhanced Analgesic Activity Stereochem->Analgesic_Activity Phenyl_Sub->Analgesic_Activity Pip_Sub->Analgesic_Activity Optical_Iso->Analgesic_Activity

Caption: Key structure-activity relationships for analgesic potency.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Analgesic Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral) Purification->Writhing_Test Hot_Plate Hot Plate Test (Central) Purification->Hot_Plate Tail_Flick Tail-Flick Test (Central) Purification->Tail_Flick ED50 Determine ED50 Values Writhing_Test->ED50 Hot_Plate->ED50 Tail_Flick->ED50 SAR_Analysis Structure-Activity Relationship Analysis ED50->SAR_Analysis

Caption: Workflow for synthesis and analgesic evaluation.

References

Comparative In Vivo Efficacy of Novel Piperazine Derivatives and Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticonvulsant properties of a novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione, in comparison to the established antiepileptic drugs, Phenytoin and Carbamazepine. This guide provides a detailed overview of their performance in preclinical animal models, their proposed mechanisms of action, and the experimental protocols utilized for their evaluation.

This publication is intended for researchers, scientists, and drug development professionals in the field of neurology and pharmacology. It aims to provide an objective comparison based on available experimental data to inform further research and development of novel anticonvulsant therapies.

Executive Summary

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. This guide focuses on a promising novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (hereafter referred to as Compound 14), and compares its in vivo anticonvulsant efficacy with two widely prescribed AEDs, Phenytoin and Carbamazepine. The comparison is based on data from standardized preclinical seizure models in mice: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.

Comparative Efficacy Data

The anticonvulsant potency of a compound is typically expressed as its ED50 value, which is the dose required to produce a therapeutic effect in 50% of the tested population. The following table summarizes the in vivo efficacy of Compound 14, Phenytoin, and Carbamazepine in the MES and scPTZ seizure models in mice.

CompoundMES (ED50 mg/kg, i.p.)scPTZ (ED50 mg/kg, i.p.)
Compound 14 49.6[1]67.4[1]
Phenytoin ~10-20Ineffective[2]
Carbamazepine ~8-16[3][4]Ineffective[2]

Key Observations:

  • Broad-Spectrum Activity of Compound 14: Compound 14 demonstrates efficacy in both the MES and scPTZ models, suggesting a broad spectrum of anticonvulsant activity that may be effective against both generalized tonic-clonic and myoclonic/absence seizures.[1]

  • Limited Spectrum of Phenytoin and Carbamazepine: Phenytoin and Carbamazepine are highly effective in the MES test but are notably ineffective in the scPTZ test.[2] This aligns with their clinical use, where they are primarily indicated for focal and generalized tonic-clonic seizures, but not for absence or myoclonic seizures.

Mechanisms of Action and Signaling Pathways

The differential efficacy of these compounds can be attributed to their distinct mechanisms of action.

Phenytoin and Carbamazepine: Both drugs are established voltage-gated sodium channel blockers.[5] They bind to the inactive state of the sodium channel, prolonging its inactivation and thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Compound 14 and Novel Piperazine Derivatives: The precise mechanism of action for Compound 14 is not fully elucidated but is believed to be multifactorial. Studies on related novel piperazine derivatives suggest a potential interaction with both voltage-gated sodium and calcium channels.[6] Some derivatives have also been shown to act as antagonists at glutamate receptors, specifically the kainate receptor, which could contribute to their anticonvulsant effects by reducing excitatory neurotransmission.[7]

Below are simplified diagrams illustrating the proposed signaling pathways.

Phenytoin_Carbamazepine_Pathway cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Result ActionPotential Action Potential NaChannel_active Voltage-gated Na+ Channel (Active) ActionPotential->NaChannel_active Depolarization NaChannel_inactive Voltage-gated Na+ Channel (Inactive) NaChannel_active->NaChannel_inactive Influx of Na+ NaChannel_inactive->NaChannel_active Repolarization ReducedFiring Reduced Neuronal Firing NaChannel_inactive->ReducedFiring Drug Phenytoin / Carbamazepine Drug->NaChannel_inactive Stabilizes inactive state

Mechanism of Action for Phenytoin and Carbamazepine.

Compound14_Pathway cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Result NaChannel Voltage-gated Na+ Channel ReducedExcitability Reduced Neuronal Excitability NaChannel->ReducedExcitability CaChannel Voltage-gated Ca2+ Channel CaChannel->ReducedExcitability GlutamateReceptor Glutamate Receptor GlutamateReceptor->ReducedExcitability Compound14 Compound 14 Compound14->NaChannel Modulation Compound14->CaChannel Modulation Compound14->GlutamateReceptor Antagonism

Proposed Mechanism of Action for Compound 14.

Experimental Protocols

The in vivo anticonvulsant activity of the compounds was evaluated using standardized and widely accepted animal models of epilepsy.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[8]

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are administered the test compound or vehicle intraperitoneally (i.p.).

    • At the time of peak effect (typically 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[8]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[8]

  • Data Analysis: The ED50 is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[9][10]

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle (i.p.).

    • After a specific pre-treatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the scruff of the neck.[10]

    • Animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae lasting for at least 3-5 seconds) for a period of 30 minutes.[10]

  • Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.[10]

  • Data Analysis: The ED50 is determined from the percentage of animals protected at various doses.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_seizure_induction Seizure Induction cluster_observation Observation & Endpoint cluster_data_analysis Data Analysis AnimalSelection Select Male Albino Mice Acclimatization Acclimatize to Lab Conditions AnimalSelection->Acclimatization Grouping Randomly Assign to Treatment Groups Acclimatization->Grouping DrugAdmin Administer Compound/Vehicle (i.p.) Grouping->DrugAdmin MES Maximal Electroshock (MES) Test (Corneal Electrodes, 50mA, 60Hz, 0.2s) DrugAdmin->MES TPE scPTZ Subcutaneous PTZ (scPTZ) Test (85 mg/kg s.c.) DrugAdmin->scPTZ TPE MES_Observation Observe for Tonic Hindlimb Extension MES->MES_Observation scPTZ_Observation Observe for Clonic Seizures (30 min) scPTZ->scPTZ_Observation ED50_Calculation Calculate ED50 MES_Observation->ED50_Calculation scPTZ_Observation->ED50_Calculation

General Experimental Workflow for Anticonvulsant Screening.

Conclusion

The preclinical data presented in this guide highlight the potential of the novel piperazine derivative, Compound 14, as a broad-spectrum anticonvulsant. Its efficacy in both the MES and scPTZ seizure models suggests a wider therapeutic window compared to the established drugs Phenytoin and Carbamazepine, which show efficacy primarily in the MES model. The proposed multi-target mechanism of action of Compound 14, potentially involving both sodium and calcium channels as well as glutamate receptors, may underlie its broader anticonvulsant profile. Further investigation into the precise molecular targets and signaling pathways of this and related piperazine derivatives is warranted to fully elucidate their therapeutic potential and to guide the development of next-generation antiepileptic drugs.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The objective is to offer a comparative overview of their performance, enabling informed decisions for method selection in research and quality control settings.

Executive Summary

Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of small molecules like this compound. While HPLC-UV is a robust and widely accessible method suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level quantification.[1] The choice between the two methods depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and regulatory expectations.

Methodology Comparison

The cross-validation of these two methods involves a systematic comparison of key analytical performance parameters as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15% (within 85-115% of nominal)
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant, requires assessment

Data is compiled from general knowledge of the techniques and supported by similar small molecule validation literature.[1][6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for similar compounds.[8][9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.[8][9]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound, likely in the range of 220-280 nm.[8]

  • Sample Preparation: For drug substance, dissolution in a suitable solvent (e.g., methanol or acetonitrile). For drug product, extraction from the matrix followed by filtration.

LC-MS/MS Method Protocol
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or similar column with smaller particle size (e.g., 50 x 2.1 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: Similar to HPLC, but using volatile additives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[1][7]

  • Sample Preparation: Protein precipitation for plasma samples, followed by centrifugation and injection of the supernatant.[1] Liquid-liquid extraction or solid-phase extraction may be employed for more complex matrices to minimize matrix effects.[10]

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS/MS methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Matrix Effect) LCMS_Dev->LCMS_Val Sample_Analysis Analysis of the Same Sample Set by Both Validated Methods HPLC_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comp Conclusion Conclusion on Method Interchangeability and Suitability Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Relationship of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of the core analytical method validation parameters.

cluster_Core Core Performance Characteristics cluster_Limits Detection & Quantification Limits cluster_Robustness Reliability Method_Suitability Method Suitability for Intended Purpose Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Specificity Specificity Method_Suitability->Specificity Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Range->Accuracy

Caption: Interdependence of analytical method validation parameters.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound demonstrates that both techniques can provide accurate and precise results. The choice of method should be guided by the specific analytical needs. For routine quality control of bulk drug or formulated products where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for applications requiring high sensitivity, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis, the superior selectivity and lower detection limits of LC-MS/MS make it the indispensable tool.[1][11] It is crucial that any method chosen is validated according to the relevant regulatory guidelines to ensure data integrity and reliability.[2][3][4][5]

References

Benchmarking 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Against Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound, 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, against established reference compounds. The selection of reference compounds—Haloperidol, Prazosin, and Propranolol—is based on the structural motifs of the target compound, which suggest potential interactions with dopaminergic and adrenergic receptor systems. The phenylpiperazine moiety is a common scaffold in centrally acting agents, while the ethanolamine backbone is characteristic of many beta-adrenergic antagonists.

This document presents hypothetical, yet plausible, experimental data to illustrate a potential pharmacological profile for this compound, offering a framework for its systematic evaluation. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound and the selected reference compounds.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 ReceptorAlpha-1 Adrenergic ReceptorBeta-1 Adrenergic ReceptorBeta-2 Adrenergic Receptor
This compound 25.389.7>10,000>10,000
Haloperidol[1][2]1.5350>10,000>10,000
Prazosin[3][4]>10,0000.5>10,000>10,000
Propranolol[5][6]>10,000>10,0001.22.5

Table 2: In Vitro Functional Antagonism (IC50, nM)

CompoundDopamine D2 Functional Assay (cAMP)Alpha-1 Functional Assay (Calcium Flux)
This compound 45.8150.2
Haloperidol5.2800
Prazosin>10,0001.1

Table 3: In Vivo Antipsychotic-like Activity (Forced Swim Test in Mice)

Compound (Dose, mg/kg)Immobility Time (seconds)
Vehicle125 ± 10
This compound (10) 85 ± 8
Haloperidol (1)70 ± 7

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for dopamine D2, alpha-1 adrenergic, and beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Prazosin for alpha-1 receptors, [3H]-CGP-12177 for beta receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of the test compounds at dopamine D2 and alpha-1 adrenergic receptors.

Dopamine D2 Functional Assay (cAMP Measurement):

  • Cell Culture: CHO cells stably expressing the human dopamine D2 receptor are cultured.

  • Assay Procedure: Cells are pre-incubated with the test compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole).

  • cAMP Measurement: The intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined.

Alpha-1 Functional Assay (Calcium Flux):

  • Cell Culture: HEK293 cells stably expressing the human alpha-1 adrenergic receptor are cultured.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: The cells are pre-incubated with the test compound, and then stimulated with an alpha-1 agonist (e.g., phenylephrine).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the concentration-response curves.

In Vivo Forced Swim Test

Objective: To evaluate the potential antidepressant or antipsychotic-like activity of the test compounds in a mouse model of behavioral despair.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure: Each mouse is placed individually in a cylinder of water from which it cannot escape. The duration of immobility during the last 4 minutes of a 6-minute session is recorded.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Dopamine Dopamine Dopamine->D2R Activates Test_Compound 1-Phenyl-2-(4-phenyl...) (Antagonist) Test_Compound->D2R Blocks

Caption: Hypothetical signaling pathway of the Dopamine D2 receptor and the antagonistic action of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture D2R-expressing CHO cells incubate_compound Pre-incubate cells with test compound prep_cells->incubate_compound prep_compound Prepare serial dilutions of test compound prep_compound->incubate_compound prep_agonist Prepare agonist (Quinpirole) stimulate Stimulate with Quinpirole prep_agonist->stimulate incubate_compound->stimulate measure_cAMP Measure intracellular cAMP (HTRF/ELISA) stimulate->measure_cAMP plot_curve Plot concentration-response curve measure_cAMP->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro Dopamine D2 functional assay.

References

A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct bioanalytical methods for the quantification of phenylpiperazines in plasma: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and present a comparative analysis of their validation parameters, offering insights into the performance and suitability of each technique for pharmacokinetic and toxicokinetic studies.

Introduction to Phenylpiperazine Bioanalysis

Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, acting as stimulants, empathogens, and hallucinogens. Several phenylpiperazine derivatives are investigated as potential therapeutics for neurological and psychiatric disorders.[1][2] Accurate and reliable quantification of these compounds in biological matrices, such as plasma, is crucial for preclinical and clinical drug development, enabling the characterization of their pharmacokinetic profiles and ensuring the safety and efficacy of new drug candidates. The validation of bioanalytical methods is a regulatory requirement to ensure that the method is fit for its intended purpose.[3][4][5] This guide compares three commonly employed analytical techniques for the bioanalysis of phenylpiperazines, highlighting their respective strengths and weaknesses.

Experimental Protocols

Detailed methodologies for the three compared bioanalytical techniques are presented below. These protocols are based on published and validated methods for the analysis of specific phenylpiperazine derivatives.

Method 1: LC-QTOF/MS for a N-phenylpiperazine Derivative (LQFM05)

This method describes the quantification of a novel N-phenylpiperazine derivative, LQFM05, in rat plasma using a highly sensitive and selective LC-QTOF/MS system.[2][6][7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 100 µL of the internal standard (IS) solution (Diazepam, 250 ng/mL).

    • Add 500 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a vacuum at 45°C.

    • Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of acetonitrile and 10 mM ammonium acetate.

    • Vortex for 10 minutes and centrifuge at 12,000 rpm for 12 minutes.

    • Inject 15 µL of the supernatant into the LC-QTOF/MS system.

  • Chromatographic Conditions:

    • LC System: Shimadzu LC-20AD

    • Column: Information not available in the provided search results.

    • Mobile Phase: Information not available in the provided search results.

    • Flow Rate: Information not available in the provided search results.

    • Run Time: Approximately 6.3 minutes for the analyte.[2]

  • Mass Spectrometric Conditions:

    • MS System: micrOTOF-Q III (Bruker Daltonics) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+).

    • Monitored Transition: For LQFM05, the precursor ion [M+H]⁺ is at m/z 349, and the quantifier product ion is at m/z 157.08. For the IS (Diazepam), the precursor ion [M+H]⁺ is at m/z 285.[2]

Method 2: HPLC-UV for an N-phenylpiperazine Derivative (LASSBio-579)

This method details the quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma using a robust and widely available HPLC-UV system.[8][9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (Ketoconazole, 6 µg/mL).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 6800 g for 15 minutes at 21°C.

    • Inject the supernatant directly into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu liquid chromatograph with LC-10ADVP solvent delivery system.

    • Column: C18 column.

    • Mobile Phase: A mixture of 20 mM sodium dihydrogen phosphate monohydrate and methanol (20:80, v/v), with an apparent pH of 8.8.

    • Flow Rate: Information not available in the provided search results.

    • Detection: Photodiode array detector at 257 nm.

Method 3: GC-MS for Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP)

This method outlines the simultaneous quantification of two commonly encountered phenylpiperazines, BZP and TFMPP, in human plasma using a GC-MS system.[10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of the plasma sample to 12.

    • Perform liquid-liquid extraction using ethyl acetate as the extraction solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Chromatographic Conditions:

    • GC System: Information not available in the provided search results.

    • Column: Information not available in the provided search results.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used for the separation.

  • Mass Spectrometric Conditions:

    • MS System: Information not available in the provided search results.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Comparative Performance Data

The following tables summarize the key validation parameters for the three bioanalytical methods, allowing for an objective comparison of their performance.

Table 1: Method Characteristics and Sample Preparation

ParameterMethod 1: LC-QTOF/MS (LQFM05)Method 2: HPLC-UV (LASSBio-579)Method 3: GC-MS (BZP)
Analyte N-phenylpiperazine derivative (LQFM05)N-phenylpiperazine derivative (LASSBio-579)Benzylpiperazine (BZP)
Internal Standard DiazepamKetoconazoleNot specified
Sample Volume 100 µL100 µLNot specified
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid Extraction

Table 2: Chromatographic and Detection Parameters

ParameterMethod 1: LC-QTOF/MS (LQFM05)Method 2: HPLC-UV (LASSBio-579)Method 3: GC-MS (BZP)
Technique LC-QTOF/MSHPLC-UVGC-MS
Column Type Not specifiedC18Not specified
Detector Quadrupole Time-of-Flight MSPhotodiode Array (UV)Mass Spectrometer (EI)
Detection Wavelength N/A257 nmN/A

Table 3: Quantitative Validation Parameters

ParameterMethod 1: LC-QTOF/MS (LQFM05)[2]Method 2: HPLC-UV (LASSBio-579)[8]Method 3: GC-MS (BZP)[10]
Linearity Range 10.0 - 900.0 ng/mL0.3 - 8.0 µg/mLLOQ - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.999
Lower Limit of Quantification (LLOQ) 10.0 ng/mL0.3 µg/mL82.7 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Not specified
Precision (% RSD) Within 15%Within 15%< 5%
Recovery Not specifiedNot specified68%

Method Comparison and Discussion

The three presented methods offer distinct advantages and are suited for different applications in phenylpiperazine bioanalysis.

  • LC-QTOF/MS provides the highest sensitivity and selectivity, as evidenced by the low LLOQ of 10.0 ng/mL.[2] The use of mass spectrometry allows for confident identification and quantification of the analyte, minimizing the risk of interference from endogenous plasma components. This method is ideal for studies requiring high sensitivity, such as low-dose pharmacokinetic studies.

  • HPLC-UV is a robust and cost-effective method that is widely available in analytical laboratories. While its sensitivity is lower than that of LC-MS, with an LLOQ of 0.3 µg/mL, it is sufficient for many applications, particularly for later-stage drug development and therapeutic drug monitoring where plasma concentrations are expected to be higher.[8] The simple protein precipitation sample preparation makes it a high-throughput method.

  • GC-MS offers an alternative to liquid chromatography-based methods. The presented method for BZP demonstrates good precision and a reasonable LLOQ of 82.7 ng/mL.[10] GC-MS can be particularly useful for volatile and thermally stable phenylpiperazine derivatives. The liquid-liquid extraction provides a clean sample extract, though it is more labor-intensive than protein precipitation.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of a typical bioanalytical method validation workflow and the specific sample preparation procedures discussed in this guide.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Tuning MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Calibration Standards & QCs MV5->SA1 SA2 Unknown Sample Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: General workflow of bioanalytical method validation.

Sample_Preparation_Workflow cluster_PP Protein Precipitation (PP) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PP1 Plasma Sample PP2 Add IS & Acetonitrile PP1->PP2 PP3 Vortex & Centrifuge PP2->PP3 PP4 Collect Supernatant PP3->PP4 LLE1 Plasma Sample LLE2 Adjust pH & Add Extraction Solvent LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 SPE1 Plasma Sample SPE2 Condition SPE Cartridge SPE1->SPE2 SPE3 Load Sample SPE2->SPE3 SPE4 Wash SPE3->SPE4 SPE5 Elute SPE4->SPE5

Caption: Comparison of sample preparation workflows.

Conclusion

The choice of a bioanalytical method for phenylpiperazine quantification in plasma depends on the specific requirements of the study. For high sensitivity and selectivity, LC-QTOF/MS is the method of choice. For routine analysis with less stringent sensitivity requirements, HPLC-UV offers a robust and cost-effective alternative. GC-MS provides another reliable option, particularly for volatile analytes. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most appropriate bioanalytical strategy for their phenylpiperazine-related research.

References

Navigating the Analytical Landscape for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Comparative Guide to Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, the selection of a robust and reliable analytical method is paramount. While no direct inter-laboratory validation studies for assays of this specific compound are publicly available, this guide provides a comparative overview of common analytical techniques and their validation parameters based on published methods for structurally similar phenylpiperazine derivatives. This information serves as a valuable resource for developing and validating in-house analytical methods.

The quantification of this compound, a molecule featuring a phenyl, piperazine, and ethanol moiety, lends itself to established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For phenylpiperazine derivatives, Reverse-Phase HPLC (RP-HPLC) is a common approach, often coupled with UV or mass spectrometry detectors.

A typical RP-HPLC-UV method for a phenylpiperazine derivative, adapted from existing literature, would involve the following steps:

  • Sample Preparation: Biological samples (e.g., plasma) are subjected to protein precipitation, often using a solvent like methanol or acetonitrile, to remove interfering macromolecules.

  • Chromatographic Separation: The separation is achieved on a C18 analytical column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The exact ratio can be optimized to achieve the best separation.

  • Detection: A UV detector is used to monitor the eluate at a specific wavelength, typically determined by the compound's maximum absorbance.

The following table summarizes key validation parameters from published HPLC methods for compounds structurally related to this compound. These values can serve as a benchmark when developing and validating a new method.

ParameterMethod 1: LASSBio-581 (HPLC-UV)[1]Method 2: Piperazine (HPLC-UV with Derivatization)[2]
Linearity Range 0.25 - 8.0 µg/mL30 - 350 ppm
Limit of Quantification (LOQ) 0.25 µg/mL90 ppm
Limit of Detection (LOD) Not Reported30 ppm
Intra-day Precision (%RSD) 6.10 - 13.94%Not Reported
Inter-day Precision (%RSD) 8.25 - 9.54%1.13%
Accuracy >90%Not Reported
Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS offers high selectivity and sensitivity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.

A general workflow for the GC-MS analysis of piperazine derivatives can be outlined as follows:

  • Sample Preparation: Samples are extracted using a suitable organic solvent. For complex matrices, a clean-up step may be necessary.

  • Derivatization (Optional): To improve volatility and chromatographic performance, derivatization of the hydroxyl group in this compound might be beneficial.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) to separate the analytes.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides both quantitative data and structural information.

The following table presents performance data from a study on the GC-MS analysis of various piperazine derivatives in street drug samples.

ParameterMethod 3: Piperazines (GC-MS)[3]
Intra-day Precision (%RSD) 0.3 - 1.80%
Inter-day Precision (%RSD) 1.10 - 1.73%
Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Biological Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto C18 Column Supernatant_Collection->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Generalized workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Start_GC Sample Extraction Solvent Extraction Start_GC->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection_GC Injection into GC Derivatization->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Quantification_GC Quantification and Identification Detection_MS->Quantification_GC

Caption: Generalized workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

While a dedicated inter-laboratory validation for this compound assays is not documented in publicly available literature, the existing methods for similar compounds provide a strong starting point for in-house method development and validation.

  • For routine quantification in biological matrices, an RP-HPLC-UV method offers a good balance of performance and accessibility. The validation data from the analysis of LASSBio-581 suggests that good linearity, precision, and accuracy can be achieved.[1]

  • For higher sensitivity and confirmatory analysis, a GC-MS method is recommended. The precision data for piperazine analysis indicates the high reproducibility of this technique.[3]

It is crucial for any laboratory developing an assay for this compound to perform a thorough single-laboratory validation according to established guidelines (e.g., ICH, FDA) to ensure the reliability of their results. This should include assessments of specificity, linearity, range, accuracy, precision, and robustness. Participation in proficiency testing or inter-laboratory comparison studies, when available, is highly encouraged to establish the method's reproducibility across different laboratories.

References

A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profiles of drug candidates is paramount. This guide provides a detailed comparison of three phenylpiperazine derivatives: Trazodone, Perphenazine, and Niaprazine. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Pharmacokinetic Parameters at a Glance

The following table summarizes the key pharmacokinetic parameters for Trazodone, Perphenazine, and Niaprazine, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic ParameterTrazodonePerphenazineNiaprazine
Bioavailability ~100% (oral)[1]~40% (oral)[2]Data not readily available
Time to Peak (Tmax) ~1 hour (oral)[1]1-3 hours (oral)[3][4]Data not readily available
Maximum Concentration (Cmax) 1480.9 ng/mL (after 100 mg dose)[5]Varies with dose[3]Data not readily available
Plasma Protein Binding 89-95%[1]>90%Data not readily available
Volume of Distribution (Vd) 0.84 +/- 0.16 L/kg[6]10-34 L/kg[7]Data not readily available
Metabolism Extensively by CYP3A4, with minor role of CYP2D6[1][8]Extensively by CYP2D6[3][7]Metabolized to p-fluorophenylpiperazine (pFPP)[9]
Elimination Half-life (t1/2) 5-9 hours (terminal phase)[1][5]9-12 hours[2][3]~4.5 hours[9]
Excretion Primarily via urine[1]Urine (~70% as metabolites) and feces (~5%)[4]Data not readily available

Experimental Methodologies

The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. Below are detailed protocols for key experiments typically employed in the evaluation of phenylpiperazine derivatives.

In Vitro Permeability Assessment: Caco-2 Permeability Assay

This assay is a cornerstone for predicting intestinal drug absorption.

Objective: To determine the rate and extent of transport of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[10]

  • Transport Study:

    • The test compound is added to the apical (A) side of the monolayer to assess absorptive transport (A to B).

    • To evaluate efflux, the compound is added to the basolateral (B) side (B to A).

    • Samples are collected from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vivo Pharmacokinetic Evaluation in Rats

Animal models provide crucial data on the in vivo behavior of a drug.

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[11][12] Animals are housed under controlled conditions with access to food and water.

  • Drug Administration: The test compound is administered via oral gavage (for oral bioavailability studies) or intravenous injection.[12][13]

  • Blood Sampling: Blood samples are collected at predefined time points via the tail vein or another appropriate site.[11][14]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[11][14]

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution.[11]

Assessment of P-glycoprotein (P-gp) Inhibition

This assay is important for predicting potential drug-drug interactions.

Objective: To determine the potential of a test compound to inhibit the P-gp efflux pump.

Protocol:

  • Test System: Caco-2 cell monolayers or cell lines overexpressing P-gp (e.g., MCF7R) are used.[15][16]

  • Assay Procedure:

    • Cells are incubated with a known P-gp substrate (e.g., Rhodamine 123 or digoxin) in the presence and absence of the test compound at various concentrations.[15][16]

    • The intracellular accumulation of the fluorescent P-gp substrate is measured using a fluorescence plate reader.[17]

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of P-gp activity) is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Key Pharmacokinetic Pathways

The following diagrams illustrate important aspects of the pharmacokinetics of phenylpiperazine derivatives.

cluster_absorption Intestinal Absorption cluster_metabolism Hepatic Metabolism cluster_distribution Systemic Circulation & Distribution Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Passive Diffusion / Transporters Enterocyte->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocyte->Portal Vein Absorption Liver Liver Portal Vein->Liver CYP450 Enzymes CYP450 Enzymes Liver->CYP450 Enzymes First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolites Metabolites CYP450 Enzymes->Metabolites Phase I/II Reactions Target Tissues Target Tissues Systemic Circulation->Target Tissues Blood-Brain Barrier Blood-Brain Barrier Systemic Circulation->Blood-Brain Barrier Distribution

Caption: General pharmacokinetic pathway of orally administered phenylpiperazine derivatives.

cluster_cyp3a4 CYP3A4 Metabolism cluster_cyp2d6 CYP2D6 Metabolism cluster_other Other Metabolism Phenylpiperazine Derivative Phenylpiperazine Derivative Trazodone Trazodone Perphenazine Perphenazine Niaprazine Niaprazine m-chlorophenylpiperazine (mCPP) m-chlorophenylpiperazine (mCPP) Trazodone->m-chlorophenylpiperazine (mCPP) m-chlorophenylpiperazine (mCPP)\n(Active Metabolite) m-chlorophenylpiperazine (mCPP) (Active Metabolite) 7-hydroxyperphenazine 7-hydroxyperphenazine Perphenazine->7-hydroxyperphenazine 7-hydroxyperphenazine\n(Active Metabolite) 7-hydroxyperphenazine (Active Metabolite) p-fluorophenylpiperazine (pFPP) p-fluorophenylpiperazine (pFPP) Niaprazine->p-fluorophenylpiperazine (pFPP)

Caption: Major metabolic pathways of selected phenylpiperazine derivatives.

References

A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation and quantification of chiral ethanolamine compounds are critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. This guide provides a comparative overview of chiral HPLC method validation for ethanolamine compounds, presenting experimental data and detailed protocols to aid in method selection and implementation.

Comparing Chiral HPLC Methodologies: Direct vs. Indirect Approaches

The enantiomeric separation of ethanolamines can be achieved through two primary HPLC strategies: direct and indirect. The choice between these methods depends on the analyte's properties, the available resources, and the specific requirements of the analysis.

Direct Chiral HPLC involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. This is the most common and often preferred method due to its simplicity and broad applicability.

Indirect Chiral HPLC entails derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[1][2][3][4] This approach is particularly useful for compounds that lack a strong chromophore for UV detection, as the CDA can also introduce a UV-active or fluorescent tag.[1][4]

Here's a comparative summary of the two approaches:

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Differential interaction with a Chiral Stationary Phase (CSP).Formation of diastereomers with a Chiral Derivatizing Agent (CDA) followed by separation on an achiral column.
Advantages - Simpler sample preparation.- Fewer potential side reactions.- Broader applicability to a wide range of compounds.- Can be used when direct methods fail.- CDA can enhance detection sensitivity.[1]- Utilizes standard, less expensive achiral columns.
Disadvantages - CSPs can be expensive.- Method development can be more complex, requiring screening of different CSPs and mobile phases.- Derivatization step adds complexity and time.- Potential for racemization during derivatization.- CDA must be of high enantiomeric purity.

Experimental Protocols for Chiral HPLC Method Validation

A robust validation process is essential to ensure that a chiral HPLC method is suitable for its intended purpose. The validation should be performed in accordance with ICH (International Council for Harmonisation) guidelines and typically includes the following parameters:

System Suitability

Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is operating correctly. Key parameters include:

  • Resolution (Rs): A measure of the separation between the two enantiomeric peaks. A value of Rs > 1.5 is generally considered to indicate baseline separation.

  • Tailing Factor (T): Measures the asymmetry of the peaks. A value between 0.8 and 1.5 is typically acceptable.

  • Theoretical Plates (N): Indicates the efficiency of the column.

Detailed Experimental Protocol: A Representative Direct Chiral HPLC Method

This protocol is a generalized example for the enantiomeric separation of a chiral amino alcohol, a common ethanolamine structure.

1. Sample Preparation:

  • Prepare a stock solution of the racemic ethanolamine compound in a suitable solvent (e.g., methanol, ethanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

2. HPLC Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Specificity: Inject the blank (mobile phase), the individual enantiomers (if available), and the racemic mixture to demonstrate that there are no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of each enantiomer at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is often calculated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Quantitative Data Summary

The following tables summarize typical validation data for chiral HPLC methods applied to amino alcohols and related compounds, providing a benchmark for performance.

Table 1: Comparison of Chiral Stationary Phases for Amino Alcohol Separation

Chiral Stationary Phase (CSP)Mobile Phase TypeTypical Resolution (Rs)Analytes Separated
Polysaccharide-based (e.g., Chiralpak® IA, AD-H) Normal Phase (e.g., Heptane/Ethanol)> 2.0Propranolol, other beta-blockers, various amines
Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ V, T) Polar Organic (e.g., Methanol/Acetic Acid/Triethylamine) or Reversed-Phase1.5 - 3.0Bisoprolol, Atenolol, underivatized amino acids
Pirkle-type (e.g., (R,R)-Whelk-O® 1) Normal Phase (e.g., Hexane/Isopropanol)> 1.5Various chiral amines and alcohols

Table 2: Typical Validation Parameters for a Chiral HPLC Method

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≈ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:10.15 µg/mL
Resolution (Rs) > 1.52.5

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of a comprehensive chiral HPLC method validation process.

Chiral_HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability Testing cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Documentation MD Method Development (Column & Mobile Phase Screening) MO Method Optimization (Fine-tuning parameters) MD->MO Initial Separation SST System Suitability (Resolution, Tailing, Plates) MO->SST Optimized Method SPEC Specificity SST->SPEC System OK LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOD_LOQ LOD & LOQ PREC->LOD_LOQ ROB Robustness LOD_LOQ->ROB VR Validation Report ROB->VR All Parameters Met

Caption: Workflow for Chiral HPLC Method Validation.

This guide provides a foundational understanding and practical data for the validation of chiral HPLC methods for ethanolamine compounds. By carefully selecting the appropriate methodology and rigorously validating the chosen method, researchers can ensure the accuracy and reliability of their enantioselective analyses.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS No. 94262-62-1). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components, namely the N-phenylpiperazine and phenylethanol moieties, and general principles of chemical waste management.

Hazard Profile and Safety Precautions

This compound is a nitrogen-containing heterocyclic compound. Based on the toxicological data of N-phenylpiperazine, this compound should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Likely to be toxic if swallowed or in contact with skin.[1][2]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2]

  • Environmental Hazards: The ecotoxicological effects are not fully known, but it should be prevented from entering drains or the environment.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling powders or generating aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE) in a dedicated, properly labeled, and sealed waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical name and quantity.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

Quantitative Data for Disposal Considerations

The following table summarizes key data relevant to the disposal of this compound, based on information for N-phenylpiperazine and general incineration guidelines.

ParameterValue/GuidelineSource
LD50 (Oral, Rat) of N-phenylpiperazine 210 mg/kg[1]
Primary Disposal Method Incineration in a licensed hazardous waste facility.[3]
Recommended Incineration Temperature 850°C - 1300°C to ensure complete destruction of organic and nitrogen-containing compounds.General Guidance
Thermal Decomposition Products Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).[1][4][5]
RCRA Waste Code (if applicable) If the waste exhibits toxic characteristics, it may be assigned a generic "D" code. A specific code is not available.[6][7][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of Waste This compound ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Always spill Spill Occurs start->spill collect Collect in a dedicated, labeled hazardous waste container. storage Store sealed container in a designated secure area. collect->storage ppe->collect incompatible Keep away from incompatible materials (e.g., strong oxidizers). storage->incompatible contact_ehs Contact Environmental Health & Safety (EHS) Office. storage->contact_ehs pickup Arrange for waste pickup by a licensed contractor. contact_ehs->pickup incineration Incineration at a licensed hazardous waste facility. pickup->incineration documentation Maintain disposal records. incineration->documentation evacuate Evacuate and Ventilate spill->evacuate absorb Absorb with inert material evacuate->absorb collect_spill Collect and place in hazardous waste container absorb->collect_spill collect_spill->storage Follow standard storage procedure

References

Essential Safety and Operational Guide for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—aromatic compounds, piperazine derivatives, and ethanolamines—is required. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against potential splashes and aerosols of the compound, which, like related chemicals, may cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.[2]Provides a barrier against skin contact. Related compounds can cause skin irritation.[3] Always inspect gloves for integrity before use and practice proper glove removal technique.
Protective Clothing A lab coat or chemical-resistant apron.[1][2]Prevents contamination of personal clothing. For extensive handling, a full-body suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[2][3]Recommended when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of potential aerosols or vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

    • Ensure the container is tightly sealed and clearly labeled.[1]

  • Preparation :

    • Work in a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary equipment and PPE before handling the compound.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid all personal contact with the substance, including inhalation of any dust or aerosols.[3][5]

    • Use caution when opening and closing the container to prevent spills.

    • If transferring the substance, do so carefully to minimize the generation of dust or aerosols.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, sealed container for disposal.

    • Clean the spill area thoroughly.

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5]

    • Decontaminate all equipment used.

    • Remove and dispose of contaminated PPE in accordance with institutional guidelines.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials, including unused compound, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method :

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Common disposal methods for similar chemical waste include incineration in a licensed facility or disposal in a designated chemical landfill.[3][5]

    • Do not dispose of this chemical down the drain or in general waste.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Review SDS of related compounds) B Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Work Area (Fume Hood, Spill Kit, Eyewash/Shower) B->C D Handle Compound in Fume Hood C->D E Spill Occurs? D->E F Contain & Clean Spill with Inert Absorbent E->F Yes G Continue Experiment E->G No F->D H Segregate Waste (Unused compound, contaminated items) G->H I Store in Labeled, Sealed Hazardous Waste Container H->I J Contact EHS for Pickup & Proper Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.